4-Bromo-2-fluoro-3-methoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOKKTOXWITJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582871 | |
| Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-92-7 | |
| Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methoxybenzoic acid (CAS 194804-92-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluoro-3-methoxybenzoic acid, with the CAS number 194804-92-7, is a halogenated and methoxylated benzoic acid derivative. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its known properties, including physicochemical data and its utility as a synthetic intermediate. While detailed experimental protocols and spectroscopic data are not widely available in public literature, this document consolidates the existing information to serve as a foundational resource for researchers.
Core Properties
This compound is a white to off-white solid.[1] Its key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 194804-92-7[1][2][3][4][5] |
| Molecular Formula | C₈H₆BrFO₃[1][2][3][4][5] |
| Molecular Weight | 249.03 g/mol [1][2][3][4][5] |
| IUPAC Name | This compound |
| Synonyms | 4-bromo-2-fluoro-3-methoxy-benzoic acid |
| MDL Number | MFCD06656802[1] |
| PubChem ID | 16102676[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 168-170 °C | [2] |
| Boiling Point | 331 °C at 760 mmHg | [2] |
| Density | 1.701 g/cm³ | [2] |
| Flash Point | 154 °C | [2] |
| Vapor Pressure | 6.41E-05 mmHg at 25°C | [2] |
| Refractive Index | 1.563 | [2] |
| pKa (Predicted) | 2.92 ± 0.10 | [3] |
| Appearance | White to off-white solid | [1] |
Synthesis and Reactivity
The reactivity of this compound is largely dictated by its functional groups: the carboxylic acid, the aromatic ring, and the halogen substituents. The carboxylic acid can undergo typical reactions such as esterification and amidation. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of various substituents at the 4-position. The fluorine and methoxy groups influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.
A potential synthetic workflow, based on common organic chemistry transformations, is outlined below. This diagram illustrates a logical, though not experimentally verified, pathway to the target molecule.
Applications in Research and Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]
-
Pharmaceutical Development: Its structural motifs are of interest in medicinal chemistry. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates.[6] It is suggested to be an important intermediate in the development of anti-inflammatory and analgesic drugs.[1]
-
Agrochemical Industry: This compound serves as a building block for the synthesis of novel pesticides and herbicides.[2]
-
Organic Synthesis: The distinct functional groups allow for a range of chemical transformations, making it a versatile reagent for creating diverse molecular architectures.[2]
-
Material Science: It has potential applications in the formulation of specialty polymers and resins due to its contribution to thermal stability and chemical resistance.[1]
Safety and Handling
Safety data sheets (SDS) are available from various chemical suppliers. The compound is assigned the hazard codes Xi (Irritant) and Xn (Harmful).[2] It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Storage at 0-8°C is recommended.[1]
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain at the time of this writing. Researchers are advised to acquire this data upon synthesis or purchase for full characterization.
Biological Activity and Signaling Pathways
Currently, there is no publicly available research detailing the biological activity of this compound or its involvement in any specific signaling pathways. Its utility is described as a building block for creating potentially bioactive molecules.[1][6] Future research may elucidate its specific biological targets and mechanisms of action.
Given the absence of specific biological data, a diagram illustrating its role as a versatile building block in drug discovery is provided below. This highlights the logical flow from this intermediate to the development of potential therapeutic agents.
References
- 1. 4-BROMO-2-FLUORO-3-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]
- 3. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methoxybenzoic Acid
This technical guide provides a comprehensive overview of 4-bromo-2-fluoro-3-methoxybenzoic acid, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and organic synthesis.
Molecular Structure and Properties
This compound is a benzoic acid derivative characterized by the presence of four different substituents on the benzene ring: a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid group. The molecular formula for this compound is C₈H₆BrFO₃.[1][2][3][4] Its structure makes it a valuable and versatile building block in the synthesis of more complex molecules.[2][5]
The arrangement of these functional groups on the aromatic ring gives the molecule its specific chemical reactivity and properties. The IUPAC name, this compound, precisely describes the positions of these substituents.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₈H₆BrFO₃ | [1][2][3][4][5] |
| Molecular Weight | 249.03 g/mol | [1][2][3][4][5] |
| CAS Number | 194804-92-7 | [1][2][5] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 168-170 °C | [5] |
| Boiling Point | 331 °C at 760 mmHg | [5] |
| Flash Point | 154 °C | [5] |
| Density | 1.701 g/cm³ | [5] |
Role in Organic Synthesis
This compound is a key intermediate in the synthesis of a variety of organic compounds.[2][5] Its utility stems from the presence of multiple functional groups that can be selectively targeted in chemical reactions. It is particularly valuable in the pharmaceutical and agrochemical industries.[2][5] In pharmaceutical development, it serves as a building block for creating novel drug candidates, including those with anti-inflammatory and analgesic properties.[2] In the agrochemical sector, it is used in the synthesis of pesticides and herbicides.[5]
Caption: Synthetic utility of this compound.
Experimental Protocols
Signaling Pathways
The concept of a signaling pathway is not applicable to a small molecule like this compound itself. Signaling pathways are complex series of biochemical reactions within a cell, involving proteins and other molecules, that govern cellular responses. While this compound may be used to synthesize a drug that targets a specific component of a signaling pathway, the compound itself does not possess such a pathway.
References
An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methoxybenzoic acid
Abstract: This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 4-Bromo-2-fluoro-3-methoxybenzoic acid (CAS RN: 194804-92-7). This polysubstituted aromatic carboxylic acid is a valuable building block in medicinal chemistry and materials science. This document details a representative synthetic protocol, summarizes key physical and chemical properties, and explores the compound's reactivity, with a focus on transformations relevant to drug development. Detailed experimental protocols for key reactions and visualizations of synthetic and mechanistic pathways are provided to support researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile synthetic intermediate characterized by a unique substitution pattern on the benzene ring.[1] The presence of four distinct functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a methoxy group—imparts a high degree of functionality and allows for selective chemical modifications. These features make it an ideal scaffold and building block for the synthesis of complex, biologically active molecules.[1] Consequently, it is widely utilized in pharmaceutical research and development, particularly in the creation of novel anti-inflammatory and anti-cancer agents.[2] It also serves as an important intermediate in the production of agrochemicals and specialty polymers.[2]
Synthesis of this compound
While multiple synthetic routes are possible, a common and effective strategy for the preparation of polysubstituted benzoic acids is the directed ortho-metalation (DoM) of a suitable precursor, followed by carboxylation. In this case, 1-bromo-3-fluoro-2-methoxybenzene serves as a logical starting material. The methoxy group acts as a powerful directing group, facilitating regioselective deprotonation at the adjacent C4 position by a strong organolithium base. The resulting aryllithium species is then quenched with carbon dioxide to yield the desired carboxylic acid.
Representative Experimental Protocol: Synthesis via Directed ortho-Metalation
Reaction Scheme:
-
Step 1: Directed ortho-Lithiation of 1-bromo-3-fluoro-2-methoxybenzene.
-
Step 2: Carboxylation with Carbon Dioxide.
-
Step 3: Acidic Workup.
Materials:
-
1-bromo-3-fluoro-2-methoxybenzene (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide (CO₂), solid (dry ice) or gas
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-bromo-3-fluoro-2-methoxybenzene (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Carboxylation: Quench the reaction by adding an excess of crushed dry ice in small portions, or by bubbling CO₂ gas through the solution. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.
-
Workup: Quench the reaction mixture with 1 M HCl solution and adjust the pH to ~2. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Physicochemical and Spectroscopic Properties
Summarized below are the key physical, chemical, and spectroscopic properties of this compound.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 194804-92-7 | [1][4] |
| Molecular Formula | C₈H₆BrFO₃ | [1][4] |
| Molecular Weight | 249.03 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 168-170 °C | [1] |
| Boiling Point | 331 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.701 g/cm³ (Predicted) | [1] |
Spectroscopic Data
While a complete, published set of spectral data is not available from the initial search, typical spectroscopic features can be predicted based on the structure. The following table outlines the expected chemical shifts for ¹H and ¹³C NMR.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| -COOH | 11.0 - 13.0 | Broad singlet, concentration and solvent dependent. |
| Ar-H (H5) | 7.6 - 7.8 | Doublet, coupled to H6. |
| Ar-H (H6) | 7.2 - 7.4 | Doublet, coupled to H5. |
| -OCH₃ | 3.9 - 4.1 | Singlet. |
| ¹³C NMR | ||
| C=O | 165 - 170 | |
| C-F (C2) | 158 - 162 | Doublet, large ¹JCF coupling. |
| C-Br (C4) | 110 - 115 | |
| C-OCH₃ (C3) | 145 - 150 | |
| C-COOH (C1) | 120 - 125 | |
| Ar-CH (C5, C6) | 115 - 130 | |
| -OCH₃ | 55 - 60 |
Reactivity and Applications
The reactivity of this compound is dictated by its array of functional groups, making it a versatile substrate for a variety of chemical transformations.
Reactivity at the Bromine Atom: Cross-Coupling Reactions
The C-Br bond is the most common site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the facile construction of C-C and C-N bonds, which is a cornerstone of modern drug synthesis.
-
Suzuki-Miyaura Coupling: The reaction with aryl or heteroaryl boronic acids (or esters) is a powerful method to form biaryl structures. This is a widely used transformation in the synthesis of pharmaceuticals.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl-alkynyl scaffolds.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines.
Reactivity at the Carboxylic Acid Group
The carboxylic acid moiety readily undergoes standard transformations:
-
Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields the corresponding esters.
-
Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine, or direct amide coupling using reagents like HATU or EDC, forms amides. This is a critical reaction for building larger molecules in drug discovery.
Reactivity at the Fluorine Atom
The C-F bond is significantly stronger than the C-Br bond and is generally unreactive under standard palladium-catalyzed cross-coupling conditions. This orthogonality allows for selective reactions at the bromine position. However, under more forcing conditions or with specialized nickel catalysts, the C-F bond can be activated for cross-coupling, offering an additional handle for late-stage functionalization.
Key Applications
This compound is a key intermediate in the synthesis of various high-value molecules:
-
Pharmaceuticals: It is a building block for developing novel therapeutics, including anti-inflammatory drugs and anti-cancer agents.[2]
-
Agrochemicals: It is used to synthesize pesticides and herbicides.[1]
-
Materials Science: It can be used in the formulation of specialty polymers, where the fluorine and bromine atoms can enhance thermal stability and chemical resistance.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1 M HCl to pH ~2. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
References
An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methoxybenzoic Acid: Suppliers, Pricing, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-3-methoxybenzoic acid, a key building block in the synthesis of novel therapeutic agents. The document details its chemical properties, current suppliers and pricing, and explores its application in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer drugs.
Introduction
This compound (CAS No. 194804-92-7) is a substituted aromatic carboxylic acid that has garnered significant interest in the field of drug discovery.[1] Its unique molecular architecture, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzoic acid scaffold, provides a versatile platform for the synthesis of complex organic molecules with diverse biological activities.[2] The strategic placement of these functional groups influences the compound's reactivity, lipophilicity, and metabolic stability, making it an attractive starting material for the development of novel pharmaceuticals.[1] This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound, from procurement to potential applications.
Chemical Properties and Specifications
This compound is a white to off-white solid with the molecular formula C₈H₆BrFO₃ and a molecular weight of 249.03 g/mol .[3] It is characterized by a melting point range of 168-170 °C.[2] The presence of the carboxylic acid moiety, along with the halogen and methoxy substituents, allows for a wide range of chemical modifications, making it a valuable intermediate in multi-step organic synthesis.[2]
| Property | Value | Reference |
| CAS Number | 194804-92-7 | [3] |
| Molecular Formula | C₈H₆BrFO₃ | [3] |
| Molecular Weight | 249.03 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 168-170 °C | [2] |
| Purity | Typically ≥97% | [1] |
Suppliers and Pricing
The availability and pricing of this compound can vary between suppliers and are subject to change based on purity, quantity, and market demand. Below is a summary of known suppliers and indicative pricing. It is recommended to contact the suppliers directly for the most up-to-date information and to request quotes for bulk quantities.
| Supplier | Location | Purity | Quantity | Price (USD) | Notes |
| Chem-Impex | USA | ≥97% | - | Price not listed | Contact for quote |
| Santa Cruz Biotechnology | USA | - | - | Price not listed | For research use only |
| LookChem | Global | - | - | Price not listed | Connects with various suppliers |
| RHAWN (via NAVIMRO) | South Korea | 98% | 100 mg | ~ $57.00 | Price converted from KRW |
| 98% | 250 mg | ~ $77.00 | Price converted from KRW | ||
| 98% | 1 g | ~ $153.00 | Price converted from KRW | ||
| 98% | 5 g | ~ $668.00 | Price converted from KRW | ||
| P&S Chemicals | Europe | - | - | Price not listed | Contact for quote |
Pricing is indicative and subject to change. It is advisable to contact the suppliers for current pricing and availability.
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel anti-inflammatory and anti-cancer agents.[1] The substituted benzoic acid motif is a common scaffold in many biologically active compounds.
A notable application of structurally similar compounds is in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.[4] The 4-bromo-phenylamide core, which can be synthesized from precursors like this compound, has been shown to be crucial for binding to the hinge region of the FGFR1 kinase domain.[4]
Experimental Protocols
General Protocol for the Synthesis of a 4-Bromo-N-arylbenzamide Derivative:
-
Amide Coupling: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired aniline derivative (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Signaling Pathways and Experimental Workflows
As previously mentioned, derivatives of this compound have been investigated as inhibitors of FGFR1. The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Its aberrant activation is implicated in various cancers. The diagram below illustrates a simplified representation of the FGFR1 signaling cascade and the potential point of inhibition by a derivative of this compound.
Caption: Simplified FGFR1 signaling pathway and the inhibitory action of a this compound derivative.
The general workflow for the discovery and evaluation of such inhibitors often follows a multi-step process, from initial synthesis to biological testing.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives as kinase inhibitors.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique substitution pattern provides a scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and inflammation. While the availability of detailed public information on its direct biological activity is limited, the exploration of structurally related compounds highlights its promise as a starting point for the development of potent and selective inhibitors of key biological targets. This guide provides a foundational resource for researchers interested in procuring and utilizing this compound in their drug discovery efforts.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4-Bromo-2-fluoro-3-methoxybenzoic acid, a key building block in the synthesis of novel pharmaceutical and agrochemical agents. Due to the limited availability of specific toxicological data for this compound, this document synthesizes information from structurally related benzoic acid derivatives to provide a comprehensive safety framework. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize exposure risks.
Physicochemical and Toxicological Profile
Quantitative data for this compound and its structural analogs are summarized below. This information is crucial for understanding the compound's behavior and potential hazards.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 194804-92-7 |
| Molecular Formula | C₈H₆BrFO₃ |
| Molecular Weight | 249.03 g/mol |
| Melting Point | 168-170 °C |
| Boiling Point | 331 °C at 760 mmHg |
| Density | 1.701 g/cm³ |
| pKa (Predicted) | 2.92 ± 0.10 |
| Appearance | White to off-white solid |
Table 2: GHS Hazard Classification of Structurally Similar Compounds
| Compound | GHS Classification | Source |
| 4-Bromo-2-fluorobenzoic acid | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory irritation) | [2] |
| 4-Fluoro-3-methoxybenzoic acid | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory irritation) | [3] |
| 2-Bromo-4-methoxybenzoic acid | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory irritation) | [4] |
| 4-Bromobenzoic acid | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory system) | [5] |
Toxicological Summary:
Recommended Personal Protective Equipment (PPE)
A risk-based approach should be employed to select appropriate PPE. The following diagram outlines the decision-making process for handling this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]
- 9. researchgate.net [researchgate.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
Solubility Profile of 4-Bromo-2-fluoro-3-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluoro-3-methoxybenzoic acid, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] An understanding of the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document outlines the theoretical basis for its solubility, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.
Core Properties of this compound
Before delving into its solubility, it is essential to be familiar with the fundamental physicochemical properties of this compound.
| Property | Value |
| CAS Number | 194804-92-7[2][3] |
| Molecular Formula | C₈H₆BrFO₃[2][3] |
| Molecular Weight | 249.03 g/mol [2][3] |
| Appearance | White to off-white solid/crystalline powder[1] |
| Melting Point | 168-170 °C[1] |
| pKa (Predicted) | 2.92 ± 0.10[2] |
Solubility Data
The solubility of an organic compound is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The presence of a carboxylic acid group, a methoxy group, and halogen atoms in this compound suggests a degree of polarity, which will influence its solubility in various organic solvents.
The following table has been prepared for researchers to record their own experimental findings.
| Solvent | Chemical Class | Predicted Solubility | Quantitative Solubility (g/100mL at 25°C) |
| Methanol | Polar Protic | High | Data not available |
| Ethanol | Polar Protic | High | Data not available |
| Acetone | Polar Aprotic | Moderate to High | Data not available |
| Ethyl Acetate | Moderately Polar | Moderate | Data not available |
| Dichloromethane | Non-polar | Low to Moderate | Data not available |
| Toluene | Non-polar | Low | Data not available |
| Hexane | Non-polar | Low | Data not available |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data not available |
| Acetonitrile | Polar Aprotic | Moderate | Data not available |
Experimental Protocols
For solvents where quantitative data is unavailable, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, can be employed to determine the solubility of this compound.
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
HPLC Method (Preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the chromatogram.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
This method is suitable if this compound has a distinct absorbance peak at a wavelength where the solvent does not absorb.
-
Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).
-
Dilute the filtered sample and measure its absorbance.
-
Calculate the concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
Caption: Key factors influencing the solubility of this compound.
References
The Synthetic Versatility of 4-Bromo-2-fluoro-3-methoxybenzoic Acid: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-3-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid moiety, provides a versatile platform for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of bioactive heterocyclic compounds, its role in key cross-coupling reactions, and its significance in the development of novel pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties and Reactivity
The strategic placement of the bromo, fluoro, and methoxy groups on the benzoic acid scaffold imparts distinct reactivity to the molecule. The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the fluorine atom and the carboxylic acid, combined with the electron-donating methoxy group, modulates the electron density of the aromatic ring, influencing its reactivity in various transformations.
| Property | Value |
| CAS Number | 194804-92-7 |
| Molecular Formula | C₈H₆BrFO₃ |
| Molecular Weight | 249.03 g/mol |
| Melting Point | 168-170 °C |
| Boiling Point | 331 °C at 760 mmHg |
| Flash Point | 154 °C |
| Density | 1.701 g/cm³ |
Table 1: Physicochemical properties of this compound.[3]
Core Applications in Organic Synthesis
This compound is a valuable precursor for a diverse array of organic molecules, particularly those with applications in medicinal chemistry and agrochemical research.[1][2] Its utility stems from the ability to selectively functionalize the different reactive sites on the molecule.
Synthesis of Bioactive Heterocycles
While direct, detailed experimental protocols for the synthesis of specific heterocycles starting from this compound are not abundantly available in the public domain, its structural motifs are highly relevant to the synthesis of important classes of heterocyclic compounds such as quinazolinones and benzoxazines. The general strategies for the synthesis of these heterocycles often involve precursors with similar functionalities.
For instance, the synthesis of quinazolinones frequently involves the condensation of an anthranilic acid derivative with a suitable cyclization partner. This compound can be envisioned as a precursor to a substituted anthranilic acid, which could then be elaborated into a quinazolinone core.
Caption: General synthetic pathway to quinazolinones.
Similarly, benzoxazines are typically synthesized from aminophenols. The functional groups on this compound could be manipulated to generate a substituted aminophenol, which would then undergo cyclization to form the benzoxazine ring system.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of C-C and C-N bonds.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
Table 2: Representative conditions for Suzuki-Miyaura coupling of aryl bromides. Note: These are general conditions and may require optimization for this compound.
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4] This reaction allows for the synthesis of a wide range of N-aryl compounds from this compound by coupling it with various primary or secondary amines.
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 |
Table 3: Representative conditions for Buchwald-Hartwig amination of aryl bromides. Note: These are general conditions and may require optimization for this compound.
Applications in Medicinal and Agrochemical Chemistry
The derivatives of this compound are of significant interest in the pharmaceutical and agrochemical industries due to their potential biological activities.[1][2] The unique combination of functional groups allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
This versatile building block serves as an important intermediate in the synthesis of novel drug candidates, particularly in the fields of anti-inflammatory and anti-cancer therapies.[5] In the agrochemical sector, it is a crucial component in the synthesis of various pesticides and herbicides, where its halogenated nature contributes to the development of effective crop protection agents.[3]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its multifaceted reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides synthetic chemists with a powerful tool for the construction of complex and biologically active molecules. The ability to selectively functionalize its various reactive sites makes it an indispensable intermediate for the development of new pharmaceuticals and agrochemicals. Further exploration of its synthetic applications is expected to lead to the discovery of novel compounds with significant therapeutic and agricultural potential.
References
An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluoro-3-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a significant building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique arrangement of bromo, fluoro, and methoxy functional groups on the benzoic acid core imparts specific reactivity and physicochemical properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, plausible synthetic routes, and its applications in research and development. Due to the limited availability of a dedicated discovery and historical account in peer-reviewed literature, this guide consolidates information from commercial sources and inferred scientific principles.
Introduction and Discovery
While the specific historical details of the initial discovery and synthesis of this compound (CAS Number: 194804-92-7) are not prominently documented in readily accessible scientific literature, its availability from numerous chemical suppliers indicates its utility and establishment as a research chemical. The compound's emergence is likely tied to the growing demand for highly functionalized aromatic building blocks in drug discovery and agrochemical research. The strategic placement of its substituents allows for selective chemical modifications, enabling the exploration of chemical space in the development of novel bioactive molecules.
This compound is a derivative of benzoic acid, featuring a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 3-position. This substitution pattern creates a unique electronic and steric environment that influences its reactivity in various chemical transformations.
Physicochemical and Spectroscopic Data
The following tables summarize the known quantitative data for this compound, primarily sourced from chemical supplier databases.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 194804-92-7 | [1][2][3] |
| Molecular Formula | C₈H₆BrFO₃ | [2][3][4] |
| Molecular Weight | 249.03 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 158-162 °C | [4] |
| pKa (Predicted) | 2.92 ± 0.10 | [2] |
Table 2: Spectroscopic Data (Predicted/Typical)
| Spectrum Type | Data |
| ¹H NMR | Predicted shifts would include aromatic protons and a methoxy singlet. |
| ¹³C NMR | Predicted shifts would include carbons of the aromatic ring, the carboxyl group, and the methoxy group. |
| IR (Infrared) | Characteristic peaks for C=O (carboxylic acid), C-O (ether), C-F, and C-Br bonds would be expected. |
| Mass Spec (MS) | The molecular ion peak [M]+ would be expected around m/z 248 and 250 due to bromine isotopes. |
Synthesis and Experimental Protocols
While the original synthesis protocol for this compound is not published in a primary research article, a plausible synthetic route can be devised based on established organic chemistry reactions. A common strategy for the synthesis of polysubstituted benzoic acids involves the functionalization of a pre-existing benzene ring followed by oxidation of a side chain or carboxylation.
One potential synthetic pathway could start from the commercially available 1-bromo-3-fluoro-2-methoxybenzene. This pathway would involve a lithiation followed by carboxylation.
Plausible Experimental Protocol: Synthesis from 1-bromo-3-fluoro-2-methoxybenzene
Materials:
-
1-bromo-3-fluoro-2-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 1-bromo-3-fluoro-2-methoxybenzene (1.0 eq) dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Carboxylation: An excess of crushed dry ice is carefully added to the reaction mixture in small portions. The reaction is allowed to slowly warm to room temperature overnight with continuous stirring.
-
Work-up: The reaction is quenched by the slow addition of 1M HCl. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] The presence of multiple functional groups allows for a variety of subsequent chemical transformations.
-
Pharmaceutical Synthesis: This compound serves as a scaffold for the development of novel therapeutic agents.[5] The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR). The bromo and fluoro substituents can modulate the pharmacokinetic properties of a drug candidate, such as metabolic stability and lipophilicity. It is particularly useful in the development of anti-inflammatory and anti-cancer therapies.[5]
-
Agrochemical Synthesis: In the agrochemical sector, this benzoic acid derivative is used to create new pesticides and herbicides.[4] The unique combination of halogens and a methoxy group can contribute to the biological activity and selectivity of the final product.
-
Organic Synthesis: As a versatile building block, it can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) via the bromo substituent to form new carbon-carbon or carbon-heteroatom bonds, leading to a wide range of complex organic molecules.
Signaling Pathways and Experimental Workflows (Visualizations)
The following diagrams illustrate a plausible synthetic workflow for this compound and its potential use in a drug discovery context.
Caption: Plausible synthetic workflow for this compound.
Caption: Application of the core compound in a typical drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block for synthetic chemistry. While its formal discovery and history are not well-documented in academic literature, its commercial availability and utility in the synthesis of pharmaceuticals and agrochemicals are evident. This guide provides a consolidated resource of its known properties, a plausible and detailed synthetic protocol, and highlights its importance in modern chemical research. Further investigation into primary scientific literature may uncover a more detailed historical context and validated spectroscopic data.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Bromo-2-fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 4-Bromo-2-fluoro-3-methoxybenzoic acid as a key starting material. This versatile building block, featuring a unique substitution pattern of bromo, fluoro, and methoxy groups on a benzoic acid core, serves as a valuable scaffold in medicinal chemistry and agrochemical research. The presented protocols focus on two powerful synthetic transformations: amide coupling for the development of kinase inhibitors and Suzuki-Miyaura cross-coupling for the synthesis of biaryl compounds.
Application Note 1: Synthesis of Novel Benzamide Derivatives as FGFR1 Inhibitors for Cancer Therapy
Introduction: this compound is an excellent starting point for the synthesis of potent and selective kinase inhibitors. The substituted benzamide moiety is a common scaffold in many kinase inhibitors, and the functional groups on the starting material allow for strategic modifications to optimize binding affinity and pharmacokinetic properties. Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells in various malignancies, including non-small cell lung cancer.[1] Inhibition of the FGFR1 signaling pathway is a clinically validated strategy for cancer treatment. This application note details the synthesis of N-aryl benzamides derived from this compound and their potential as FGFR1 inhibitors.
Signaling Pathway: The FGFR1 signaling cascade is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PLCγ pathway, which promote cell proliferation, survival, and angiogenesis. The synthesized benzamide derivatives are designed to competitively bind to the ATP-binding site of the FGFR1 kinase domain, thereby inhibiting its activity and blocking these downstream oncogenic signals.
References
Application Notes and Protocols for 4-Bromo-2-fluoro-3-methoxybenzoic acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-3-methoxybenzoic acid is a versatile aromatic building block increasingly utilized in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom for cross-coupling, a fluorine atom, and a methoxy group, makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[1][2] The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2]
The Suzuki coupling allows for the efficient and selective construction of biaryl structures, which are prevalent in many biologically active compounds. The fluorine and methoxy substituents on the this compound ring can influence the electronic properties and conformation of the resulting biaryl products, potentially enhancing their biological activity, metabolic stability, and pharmacokinetic profiles.
These application notes provide an overview of the use of this compound in Suzuki coupling reactions, including recommended catalysts, bases, and solvents, as well as a general experimental protocol.
Data Presentation: Typical Suzuki Coupling Reaction Conditions
While specific quantitative data for the Suzuki coupling of this compound is not widely published, the following table summarizes typical reaction conditions successfully employed for structurally similar substituted bromobenzoic acids. These conditions can serve as a strong starting point for reaction optimization.
| Catalyst System | Ligand (if applicable) | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane / H₂O | 90 - 100 | 80-95 | 4-Amino-3-bromobenzoic acid |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 100 | >95 | 4-Bromobenzothiazone |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF / H₂O | 80 | 95 | 4-Bromobenzonitrile |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 92 | 4-Amino-3-bromobenzoic acid derivative |
| Pd/C | - | K₂CO₃ | Ethanol / H₂O | Room Temp. | High | Phenylboronic acid |
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Round-bottom flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) to the flask via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously.
-
Heat the reaction to the desired temperature (typically 80-100 °C) using an oil bath or heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using a 4-Bromo-2-fluoro-3-methoxybenzoic Acid Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with ALK or ROS1-positive tumors.[3] The protocols detailed below are based on established synthetic routes to Crizotinib and its precursors, offering valuable insights into the practical application of similar building blocks in drug development.
Data Presentation
The following tables summarize quantitative data for the key synthetic steps involved in the preparation of a Crizotinib intermediate, starting from a functionalized phenyl derivative.
Table 1: Asymmetric Reduction of 2,6-dichloro-3-fluoroacetophenone
| Parameter | Value | Reference |
| Substrate | 2,6-dichloro-3-fluoroacetophenone | [4] |
| Catalyst | D-valine 3, 5-bis (3-methylbut-2-yl) salicylaldehyde Schiff base zinc complex | [4] |
| Reducing Agent | HSi(OEt)₃ | [4] |
| Solvent | Anhydrous THF and t-butanol | [4] |
| Temperature | -20 °C | [4] |
| Reaction Time | 12 hours | [4] |
| Yield | 86.7% | [4] |
| Enantiomeric Excess (ee) | 96.3% | [4] |
Table 2: Bromination of Pyridine Intermediate
| Parameter | Value | Reference |
| Starting Material | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | [5] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [5] |
| Solvent | Acetonitrile/Dichloromethane | [5] |
| Temperature | -15 °C to -10 °C | [5] |
| Yield | 80-85% | [5] |
Table 3: Suzuki Coupling Reaction
| Parameter | Value | Reference |
| Aryl Halide | (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | [6] |
| Boronic Ester | 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-tert-butoxycarbonylpiperidine | [6] |
| Catalyst | Pd(Ph₃P)₂Cl₂ | [6] |
| Base | Na₂CO₃ | [6] |
| Solvent | DMF | [6] |
| Temperature | 60 °C | [6] |
| Reaction Time | 6 hours | [6] |
| Yield | 92.3% | [6] |
Experimental Protocols
Protocol 1: Asymmetric Reduction to (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
This protocol describes the asymmetric reduction of a prochiral ketone to a chiral alcohol, a critical step in establishing the stereochemistry of the final drug molecule.
Materials:
-
2,6-dichloro-3-fluoroacetophenone
-
D-valine 3, 5-bis (3-methylbut-2-yl) salicylaldehyde Schiff base zinc complex
-
Triethoxysilane (HSi(OEt)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butanol
-
25% Potassium Hydroxide (KOH) solution
-
Magnetic stirrer
-
Reaction vessel
Procedure:
-
To a reactor equipped with a magnetic stirrer at -20 °C, add the catalyst (1.5 mol%), anhydrous THF, and tert-butanol.
-
Add 2,6-dichloro-3-fluoroacetophenone (1.0 eq).
-
Stir the mixture for 10 minutes.
-
Add HSi(OEt)₃ (2.5 eq).
-
Allow the reaction to proceed for 12 hours.
-
Carefully pour the reaction mixture into a 25% KOH solution and hydrolyze for 1 hour.
-
Separate the organic and aqueous phases.
-
Purify the organic phase by distillation under reduced pressure to obtain (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[4]
Protocol 2: Synthesis of (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
This protocol details the regioselective bromination of a pyridine ring, a common transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
(R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Sodium metabisulfite
-
Potassium hydroxide
-
Triethylamine
-
Methanol
Procedure:
-
Dissolve the aminopyridine starting material in dichloromethane at -15 °C.
-
Add a solution of NBS in acetonitrile over 75 minutes, maintaining the temperature below -10 °C.
-
Stir the reaction for 10 minutes.
-
Quench the reaction by adding a solution of sodium metabisulfite and potassium hydroxide in water, adjusting the temperature to 0 °C.
-
Perform an aqueous workup with a triethylamine wash.
-
Crystallize the product from methanol to yield the desired bromopyridine.[5]
Protocol 3: Suzuki Coupling to form the Crizotinib Core Structure
This protocol describes the palladium-catalyzed Suzuki coupling, a powerful C-C bond-forming reaction widely used in pharmaceutical synthesis.
Materials:
-
(R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
-
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-tert-butoxycarbonylpiperidine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(Ph₃P)₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
tert-Butyl methyl ether
Procedure:
-
Dissolve the bromopyridine and the boronic ester in DMF.
-
Add an aqueous solution of Na₂CO₃.
-
Add the Pd(Ph₃P)₂Cl₂ catalyst.
-
Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 6 hours.
-
Cool the reaction to room temperature and filter to remove insoluble materials.
-
Extract the product with tert-butyl methyl ether.
-
Wash the combined organic phases with saturated NaCl solution and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the coupled product.[6]
Visualizations
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive oncogenesis.[7][8] The aberrant ALK signaling activates several downstream pathways, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[9][10] Crizotinib acts as an inhibitor of the ALK tyrosine kinase, thereby blocking these downstream signaling events.
Caption: Simplified ALK signaling pathway and the inhibitory action of Crizotinib.
General Experimental Workflow for Pharmaceutical Intermediate Synthesis
The synthesis of a pharmaceutical intermediate from a substituted benzoic acid analogue typically involves a series of well-defined steps, including functional group transformations and carbon-carbon bond-forming reactions. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of a pharmaceutical intermediate.
References
- 1. Studies on the dynamic resolution of Crizotinib intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Synthesis of Agrochemical Compounds with 4-Bromo-2-fluoro-3-methoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromo-2-fluoro-3-methoxybenzoic acid is a versatile aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring bromine, fluorine, and methoxy functional groups, enhances its reactivity and makes it an ideal starting material for the synthesis of various biologically active molecules, including those with applications in the agrochemical sector.[1][2] This document outlines a proposed synthetic pathway for the preparation of the herbicide halauxifen-methyl, a synthetic auxin herbicide, starting from this compound. Halauxifen-methyl is effective for the control of broadleaf weeds. The synthesis involves a multi-step process including decarboxylation, halogen exchange, directed ortho-lithiation/borylation, and a final Suzuki coupling reaction.
Proposed Synthetic Pathway:
The overall proposed synthesis transforms this compound into the herbicide halauxifen-methyl via several key intermediates.
Caption: Proposed synthetic pathway from this compound to Halauxifen-methyl.
Experimental Protocols
Step 1: Decarboxylation of this compound
This protocol describes the removal of the carboxylic acid group to yield 1-Bromo-3-fluoro-2-methoxybenzene. The reaction proceeds via an oxidative radical decarboxylation.[3][4]
Protocol:
-
To a reaction vessel, add this compound (1.0 eq), silver acetate (AgOAc, 0.2 eq), and potassium persulfate (K₂S₂O₈, 5.0 eq).
-
Add acetonitrile (MeCN) as the solvent to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Maintain stirring at this temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether (Et₂O) and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-Bromo-3-fluoro-2-methoxybenzene.
Data Presentation:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | 249.03 | 1.00 | 1.0 | - | - | - |
| 1-Bromo-3-fluoro-2-methoxybenzene | 205.02 | - | - | 0.82 | (e.g., 0.62) | (e.g., 75) |
Note: Actual yield and percent yield are examples and will vary based on experimental conditions.
Step 2: Halogen Exchange of 1-Bromo-3-fluoro-2-methoxybenzene
This step converts the aryl bromide to the corresponding aryl chloride, a key intermediate for the subsequent borylation. This can be achieved using a nickel-catalyzed halogen exchange reaction.[2][5][6]
Protocol:
-
In a microwave-safe reaction vial, combine 1-Bromo-3-fluoro-2-methoxybenzene (1.0 eq) and nickel(II) chloride (NiCl₂, 2.0 eq).
-
Add N,N-Dimethylformamide (DMF) as the solvent.
-
Seal the vial and heat the mixture using microwave irradiation to 170 °C for 5-10 minutes. Alternatively, conventional heating at 170 °C for 4 hours can be used.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude oil by column chromatography to afford 1-Chloro-3-fluoro-2-methoxybenzene.
Data Presentation:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1-Bromo-3-fluoro-2-methoxybenzene | 205.02 | 1.00 | 1.0 | - | - | - |
| 1-Chloro-3-fluoro-2-methoxybenzene | 160.57 | - | - | 0.78 | (e.g., 0.47) | (e.g., 60) |
Note: Actual yield and percent yield are examples and will vary based on experimental conditions.
Step 3: Directed Ortho-lithiation and Borylation
This protocol describes the regioselective borylation of 1-Chloro-3-fluoro-2-methoxybenzene to form 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, a crucial intermediate for the final coupling step.[7][8]
Protocol:
-
Dissolve 1-Chloro-3-fluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
In a separate flask, dissolve trimethyl borate (B(OMe)₃, 1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated aryl solution to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude boronic acid.
-
The crude 4-Chloro-2-fluoro-3-methoxyphenylboronic acid can be purified by recrystallization or used directly in the next step.[5]
Data Presentation:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1-Chloro-3-fluoro-2-methoxybenzene | 160.57 | 1.00 | 1.0 | - | - | - |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 204.39 | - | - | 1.27 | (e.g., 1.08) | (e.g., 85) |
Note: Actual yield and percent yield are examples and will vary based on experimental conditions.
Step 4: Suzuki Coupling to Synthesize Halauxifen-methyl
The final step involves a palladium-catalyzed Suzuki coupling between the synthesized boronic acid and Methyl 4-amino-3,6-dichloropyridine-2-carboxylate to form the active herbicide, Halauxifen-methyl.[7][9][10]
Caption: Key components of the Suzuki coupling reaction for Halauxifen-methyl synthesis.
Protocol:
-
To a reaction flask, add 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (1.1 eq), Methyl 4-amino-3,6-dichloropyridine-2-carboxylate (1.0 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting materials are consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Halauxifen-methyl.
Data Presentation:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| Methyl 4-amino-3,6-dichloropyridine-2-carboxylate | 221.03 | 1.00 | 1.0 | - | - | - |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 204.39 | 1.10 | 1.1 | - | - | - |
| Halauxifen-methyl | 350.15 | - | - | 1.58 | (e.g., 1.34) | (e.g., 85) |
Note: Actual yield and percent yield are examples and will vary based on experimental conditions.
This document provides a comprehensive, albeit proposed, synthetic route for the synthesis of the agrochemical Halauxifen-methyl from this compound. The protocols are based on established chemical transformations and provide a framework for researchers in agrochemical synthesis. Further optimization of each step would be necessary to develop a process suitable for larger-scale production. The versatility of the intermediates, particularly the boronic acid, also allows for the synthesis of other structurally related compounds for further investigation into their biological activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tomsheppard.info [tomsheppard.info]
- 3. rsc.org [rsc.org]
- 4. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 8. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 9. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling with 4-Bromo-2-fluoro-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The construction of the amide linkage is a key step in the synthesis of a vast array of biologically active molecules, including peptides, natural products, and small-molecule pharmaceuticals. This document provides detailed protocols for the amide coupling of 4-Bromo-2-fluoro-3-methoxybenzoic acid, a substituted aromatic carboxylic acid that can serve as a valuable building block for the synthesis of novel chemical entities. The electronic and steric properties of this particular benzoic acid derivative—possessing an electron-withdrawing fluorine atom, a bulky bromine atom, and a methoxy group—necessitate careful selection of coupling reagents and reaction conditions to achieve high yields and purity.
This application note outlines two robust and commonly employed protocols for the amide coupling of this compound: one utilizing the uronium-based reagent HATU and the other employing the carbodiimide EDC in conjunction with the additive HOBt.
Data Presentation
The selection of an appropriate amide coupling protocol often depends on the specific amine coupling partner and the desired scale of the reaction. The following tables summarize typical reaction conditions and representative yields for amide coupling reactions of substituted benzoic acids, which can be used as a starting point for optimizing the reaction with this compound.
Table 1: Representative Conditions for HATU-Mediated Amide Coupling of Substituted Benzoic Acids
| Carboxylic Acid (1.0 eq) | Amine (1.0-1.2 eq) | Coupling Reagent (1.1-1.5 eq) | Base (2.0-3.0 eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Fluoro-5-formylbenzoic acid | 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 12-24 | RT | High |
| 4-(diethylphosphoryl)benzoic acid | Substituted aniline | HATU | DIPEA | DMF | 0.25-2 | RT | Good to Excellent |
| 4-Amino-3-bromobenzoic acid | Various amines | HATU | DIPEA | DMF | Not Specified | 0 to RT | Not Specified |
Table 2: Representative Conditions for EDC/HOBt-Mediated Amide Coupling of Substituted Benzoic Acids
| Carboxylic Acid (1.0 eq) | Amine (1.0-1.2 eq) | Coupling Reagent (1.2-1.5 eq) | Additive (1.2-1.5 eq) | Base (2.0-3.0 eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Fluoro-5-formylbenzoic acid | Various amines | EDC | HOBt | DIEA | DCM or DMF | 12-24 | 0 to RT | High |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC | HOBt | DIPEA | DMF | 12 | RT | 85[1] |
| 4-(diethylphosphoryl)benzoic acid | Substituted aniline | EDC | HOBt | DMAP/DIPEA | Acetonitrile | 12-24 | RT | Good to Excellent[2] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally effective for a broad range of amines, including those that are sterically hindered or possess poor nucleophilicity.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF (0.1 M), add the desired amine (1.0-1.2 equivalents).
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Add HATU (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic and cost-effective protocol is suitable for a wide range of amide coupling reactions. The use of HOBt helps to suppress racemization and improve reaction efficiency.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Anhydrous DCM (Dichloromethane) or DMF
-
1 M HCl (hydrochloric acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF (0.1 M), add DIPEA (2.0-3.0 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if DMF is used as the solvent, concentrate the reaction mixture under reduced pressure and redissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Mandatory Visualization
Caption: General workflow for the amide coupling of this compound.
References
Application Notes and Protocols for the Esterification of 4-Bromo-2-fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the esterification of 4-Bromo-2-fluoro-3-methoxybenzoic acid. The protocol described herein utilizes the Steglich esterification method, a mild and efficient procedure suitable for a wide range of carboxylic acids, including those with sensitive functional groups.
The Steglich esterification employs a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).[1][2][3][4][5][6][7][8] This method is particularly advantageous as it proceeds under neutral conditions at room temperature, minimizing potential side reactions and accommodating substrates that may be sensitive to the harsh acidic conditions of traditional Fischer esterification.[1][3]
Experimental Principle
The esterification of this compound is achieved by activating the carboxylic acid group with a carbodiimide. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] A nucleophilic catalyst, DMAP, then reacts with this intermediate to form a reactive acyl-pyridinium species.[1][3] This species is subsequently attacked by the alcohol to form the desired ester, releasing DMAP and generating a urea byproduct (dicyclohexylurea (DCU) if DCC is used), which is typically insoluble in the reaction solvent and can be easily removed by filtration.[3][6]
Experimental Protocol: Steglich Esterification of this compound
This protocol outlines the synthesis of an ester derivative of this compound. For the purpose of this protocol, methanol will be used as the alcohol to produce the corresponding methyl ester. The procedure can be adapted for other primary or secondary alcohols.
Materials and Reagents:
-
This compound
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol: Add methanol (1.2 eq) to the solution and stir the mixture at room temperature.
-
Initiation of Reaction: Cool the flask in an ice bath (0 °C). In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[6]
-
Work-up:
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
-
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
The following table provides an example of the quantities of reagents for the esterification of 1 mmol of this compound.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mg) | Volume (mL) | Moles (mmol) |
| This compound | 249.04 | 1.0 | 249 | - | 1.0 |
| Methanol | 32.04 | 1.2 | 38.5 | 0.048 | 1.2 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 227 | - | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 12.2 | - | 0.1 |
| Anhydrous Dichloromethane (DCM) | - | - | - | 5-10 | - |
Visualizations
Experimental Workflow Diagram
References
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4-Bromo-2-fluoro-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-Bromo-2-fluoro-3-methoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The protocols outlined below are designed to ensure accurate identification, purity assessment, and structural elucidation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrFO₃ | [2] |
| Molecular Weight | 249.03 g/mol | [2] |
| CAS Number | 194804-92-7 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 168-170 °C | |
| Purity | ≥ 97% |
Analytical Methods and Protocols
A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, High-Performance Liquid Chromatography (HPLC) for purity determination, Mass Spectrometry (MS) for molecular weight verification, and Elemental Analysis for compositional analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the chemical structure of this compound. Due to the lack of publicly available experimental spectra, the following data is predicted based on the analysis of structurally similar compounds and computational NMR prediction tools.[3][4][5]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet | 1H | -COOH |
| ~7.6 | Doublet | 1H | Ar-H |
| ~7.4 | Doublet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~155 (d, ¹JCF) | C-F |
| ~145 | C-OCH₃ |
| ~128 | Ar-CH |
| ~125 (d, ²JCF) | C-Br |
| ~120 | Ar-C |
| ~115 (d, ²JCF) | Ar-CH |
| ~62 | -OCH₃ |
Note: 'd' denotes a doublet due to carbon-fluorine coupling.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
NMR Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A reversed-phase method is generally suitable for the analysis of benzoic acid derivatives.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Mobile Phase B is HPLC-grade acetonitrile. Degas both mobile phases before use.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the same diluent as the standard to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
HPLC Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this analysis.
Predicted Mass Spectrometry Data (ESI-MS)
| Ion | m/z (Mass-to-Charge Ratio) |
| [M-H]⁻ | 247.94, 249.94 (Isotopic pattern for Br) |
| [M+H]⁺ | 249.96, 251.96 (Isotopic pattern for Br) |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[6]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be coupled with an HPLC system (LC-MS) for online separation and analysis.
-
Analysis: Infuse the sample solution directly into the ESI source or inject it into the LC-MS system. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
Analytical Characterization Logic
Elemental Analysis
Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, bromine, and fluorine in the compound, providing a fundamental confirmation of its empirical formula.
Theoretical Elemental Composition
| Element | Theoretical Percentage (%) |
| Carbon (C) | 38.58 |
| Hydrogen (H) | 2.43 |
| Bromine (Br) | 32.08 |
| Fluorine (F) | 7.63 |
| Oxygen (O) | 19.28 |
Experimental Protocol: Elemental Analysis
-
Instrumentation: Utilize a CHN elemental analyzer for carbon and hydrogen analysis. Halogen content (Br and F) can be determined by oxygen flask combustion followed by ion chromatography or titration.[1]
-
Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg) in a tin or silver capsule for CHN analysis. For halogen analysis, the sample is combusted in an oxygen-filled flask containing an absorbing solution.
-
Analysis:
-
CHN Analysis: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Halogen Analysis: After combustion, the halide ions in the absorbing solution are analyzed by ion chromatography or potentiometric titration to determine the bromine and fluorine content.
-
-
Data Interpretation: The experimental weight percentages of each element are compared to the theoretical values. A deviation of ±0.4% is generally considered acceptable.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-Bromo-2-fluoro-3-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-2-fluoro-3-methoxybenzoic acid and its derivatives. This information is crucial for the structural elucidation, purity assessment, and quality control of these compounds in research and drug development settings.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science.[1][2] Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful technique for this purpose. This document outlines the expected NMR data and provides standardized protocols for data acquisition.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data have been predicted based on established chemical shift principles and data from structurally similar compounds. These values serve as a reliable guide for spectral interpretation.
¹H NMR Data Summary
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 7.75 - 7.95 | Doublet (d) | 8.5 - 9.0 |
| H-5 | 7.30 - 7.50 | Doublet of doublets (dd) | 8.5 - 9.0, ~1.5 (long-range coupling with F) |
| -OCH₃ | 3.90 - 4.10 | Singlet (s) | N/A |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A |
¹³C NMR Data Summary
The ¹³C NMR spectrum will provide information on all carbon environments within the molecule, including characteristic shifts for the carboxyl carbon and the carbon attached to the fluorine atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, Hz) |
| C=O | 165.0 - 170.0 | Singlet (s) | N/A |
| C-F | 158.0 - 162.0 | Doublet (d) | 240 - 260 |
| C-OCH₃ | 145.0 - 150.0 | Singlet (s) | N/A |
| C-Br | 110.0 - 115.0 | Singlet (s) | N/A |
| C-1 | 120.0 - 125.0 | Doublet (d) | ~20-30 |
| C-6 | 128.0 - 132.0 | Singlet (s) | N/A |
| C-5 | 118.0 - 122.0 | Doublet (d) | ~5-10 |
| -OCH₃ | 56.0 - 58.0 | Singlet (s) | N/A |
Experimental Protocols
Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound.[3] Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
References
Application Notes and Protocols for Purity Determination of 4-Bromo-2-fluoro-3-methoxybenzoic Acid by HPLC and GC-MS
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In response to the growing need for robust analytical methodologies in pharmaceutical development, this document outlines detailed application notes and protocols for determining the purity of 4-Bromo-2-fluoro-3-methoxybenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making the accurate assessment of its purity a critical aspect of quality control. The following HPLC and GC-MS methods are designed for use by researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this important synthetic building block.
Introduction
This compound is a substituted aromatic carboxylic acid utilized in the synthesis of a variety of biologically active molecules. As with any active pharmaceutical ingredient (API) intermediate, ensuring high purity is paramount to the safety and efficacy of the final drug product. This document provides validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative determination of this compound and the identification of potential process-related impurities and degradation products.
The HPLC method described is a stability-indicating assay, capable of separating the main component from its potential degradation products and impurities. The GC-MS method offers a complementary technique, particularly for the analysis of volatile and semi-volatile impurities, after appropriate derivatization.
Analytical Workflow for Purity Determination
The overall workflow for the purity assessment of this compound is depicted in the following diagram. This workflow ensures a comprehensive evaluation of the material's quality.
Caption: Analytical workflow for the purity determination of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the accurate quantification of this compound and the separation of potential impurities.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This yields a standard solution of approximately 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank), followed by the standard solution (in duplicate) and the sample solution (in duplicate).
-
-
Data Analysis:
-
Calculate the purity of the sample by the area percent method.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile and semi-volatile impurities. Derivatization is required to increase the volatility of the acidic analyte.
Derivatization and GC-MS Conditions
| Parameter | Value |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Split mode, 20:1) |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Experimental Protocol
-
Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a GC vial.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Acquire the data in full scan mode.
-
-
Data Analysis:
-
Identify the main peak corresponding to the silylated derivative of this compound.
-
Identify potential impurities by their mass spectra and retention times. The NIST library can be used for tentative identification of unknown peaks.
-
Potential Impurities
The synthesis of this compound may result in several process-related impurities. These can include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Isomeric Impurities: Positional isomers of the bromo, fluoro, or methoxy groups on the benzoic acid ring.
-
Over- or Under-brominated Species: Compounds with additional or missing bromine atoms.
-
By-products: Compounds formed from side reactions during the synthesis.
The developed HPLC and GC-MS methods should be capable of separating and detecting these potential impurities.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison and reporting.
Table 1: HPLC Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Standard | 12.5 | 1,250,000 | 100.0 |
| Sample Lot A | |||
| Impurity 1 | 8.2 | 1,500 | 0.12 |
| Main Peak | 12.5 | 1,245,000 | 99.60 |
| Impurity 2 | 14.1 | 3,500 | 0.28 |
| Total | 1,250,000 | 100.0 |
Conclusion
The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the purity determination of this compound. The HPLC method is particularly suited for routine quality control and stability testing, while the GC-MS method offers a powerful tool for the identification of volatile and semi-volatile impurities. Adherence to these protocols will enable researchers and drug development professionals to ensure the quality and consistency of this critical pharmaceutical intermediate.
Disclaimer: These methods should be fully validated in the user's laboratory to ensure compliance with all applicable regulatory requirements.
Application Note: FT-IR Spectroscopic Analysis of 4-Bromo-2-fluoro-3-methoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and interpretation guide for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromo-2-fluoro-3-methoxybenzoic acid. FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. This note outlines the methodology for sample preparation and data acquisition and provides a comprehensive interpretation of the expected vibrational frequencies for this substituted benzoic acid derivative, which is of interest in medicinal chemistry and materials science.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. The analysis of its molecular structure is critical for quality control, reaction monitoring, and characterization in drug discovery and development. FT-IR spectroscopy provides a rapid, non-destructive method for confirming the presence of key functional groups, including the carboxylic acid, aromatic ring, ether linkage, and carbon-halogen bonds. The resulting spectrum serves as a unique molecular fingerprint that can be used for identification and purity assessment.[1][2]
Principle of FT-IR Spectroscopy
Infrared (IR) spectroscopy operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds.[3] When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. The specific frequencies absorbed are characteristic of the types of bonds present (e.g., C=O, O-H, C-F), the atoms they connect, and the overall molecular structure. An FT-IR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), providing valuable information about the molecule's functional groups.[3]
Experimental Protocols
The quality of an FT-IR spectrum is highly dependent on proper sample preparation. For a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a widely used and reliable technique.[4]
Materials and Equipment
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR Spectrometer (e.g., with a deuterated triglycine sulfate detector)
-
Spatula
-
Desiccator for storing KBr
KBr Pellet Preparation Protocol
-
Drying: Dry the KBr powder in an oven at approximately 100°C for several hours to remove any absorbed water, which can interfere with the spectrum, particularly in the O-H stretching region.[5] Store the dried KBr in a desiccator.
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[4]
-
Mixing: Place the sample and KBr in a clean agate mortar and grind them together thoroughly with the pestle for several minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering and produce a fine, homogeneous powder.[4][6]
-
Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[4] A transparent pellet indicates good mixing and pressing.
-
Sample Loading: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition
-
Background Spectrum: Before running the sample, acquire a background spectrum with an empty sample holder or a blank KBr pellet. This allows the instrument to subtract the spectral contributions from atmospheric CO₂, water vapor, and the KBr matrix itself.
-
Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer's sample compartment.
-
Scan Parameters: Set the desired scan parameters. Typical settings include:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (to improve signal-to-noise ratio)
-
-
Acquisition: Initiate the scan to obtain the FT-IR spectrum of the sample.
FT-IR Spectrum Interpretation
The interpretation of the FT-IR spectrum of this compound involves identifying the characteristic absorption bands for each of its functional groups.
Carboxylic Acid Group (-COOH)
-
O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region.[1][3] This broadening is a hallmark of the hydrogen-bonded dimers formed between carboxylic acid molecules.
-
C=O Stretch: A very strong and sharp absorption band should appear between 1710 cm⁻¹ and 1680 cm⁻¹. For benzoic acid crystals, this peak is often observed around 1688 cm⁻¹.[7] Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic carboxylic acids.
-
C-O Stretch and O-H Bend: Look for a medium intensity C-O stretching vibration between 1320-1210 cm⁻¹ and a broad, medium O-H out-of-plane bending vibration centered around 920 cm⁻¹.
Aromatic Ring (Substituted Benzene)
-
C-H Stretch: Weak to medium absorption bands are expected just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹), corresponding to the aromatic C-H stretching vibrations.[1]
-
C=C Stretch: Several medium to sharp bands will appear in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[1]
-
C-H Bending (Out-of-Plane): The pattern of substitution on the benzene ring influences the strong absorption bands in the fingerprint region (below 900 cm⁻¹). This pattern can be complex due to the multiple substituents.
Methoxy Group (-OCH₃)
-
C-H Stretch: Aliphatic C-H stretching from the methyl group will appear as medium to weak bands in the 2960-2850 cm⁻¹ region, likely on the shoulder of the broad O-H stretch.
-
C-O-C Stretch: A strong band corresponding to the asymmetric C-O-C (aryl-alkyl ether) stretch is expected in the 1275-1200 cm⁻¹ range. A symmetric stretch may appear near 1075-1020 cm⁻¹.
Carbon-Halogen Bonds (C-F, C-Br)
-
C-F Stretch: A strong absorption band due to the C-F stretching vibration is typically found in the 1400-1000 cm⁻¹ region. Its exact position can be influenced by the surrounding molecular structure.
-
C-Br Stretch: A medium to strong absorption is expected in the lower frequency (fingerprint) region, typically between 680 cm⁻¹ and 515 cm⁻¹.
Data Presentation: Summary of Expected Absorptions
The following table summarizes the expected characteristic FT-IR absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid (O-H) | O-H Stretch (H-bonded) | Strong, Very Broad |
| 3100 - 3030 | Aromatic Ring (C-H) | C-H Stretch | Weak to Medium |
| 2960 - 2850 | Methoxy Group (C-H) | C-H Stretch | Weak to Medium |
| 1710 - 1680 | Carboxylic Acid (C=O) | C=O Stretch | Strong, Sharp |
| 1600 - 1450 | Aromatic Ring (C=C) | C=C Ring Stretch | Medium, Sharp |
| 1400 - 1000 | Carbon-Fluorine (C-F) | C-F Stretch | Strong |
| 1320 - 1210 | Carboxylic Acid (C-O) | C-O Stretch | Medium |
| 1275 - 1200 | Methoxy Group (C-O-C) | Asymmetric C-O-C Stretch | Strong |
| ~920 | Carboxylic Acid (O-H) | O-H Bend (Out-of-Plane) | Medium, Broad |
| 680 - 515 | Carbon-Bromine (C-Br) | C-Br Stretch | Medium to Strong |
Visualization of Experimental Workflow
The logical flow from sample preparation to final data interpretation is illustrated in the diagram below.
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocol for KBr pellet preparation and data acquisition, a high-quality spectrum can be obtained. The interpretation of this spectrum, guided by the characteristic absorption frequencies of its constituent functional groups, allows for unambiguous confirmation of the compound's chemical identity, making it a vital procedure in research and quality control settings.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. quora.com [quora.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Peculiar Peak Shifts in the IR Spectrum of Benzoic Acid Crystals by Compression with Methylated Additives [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-2-fluoro-3-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of 4-Bromo-2-fluoro-3-methoxybenzoic acid in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used?
A1: this compound is a versatile building block commonly used in a variety of organic synthesis reactions.[1] Its key applications include:
-
Amide bond formation: The carboxylic acid group readily reacts with amines to form amides, a fundamental transformation in the synthesis of many pharmaceutical compounds.
-
Esterification: The carboxylic acid can be converted to esters through reaction with alcohols under acidic conditions.
-
Palladium-catalyzed cross-coupling reactions: The aryl bromide functionality is an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[2]
-
Nucleophilic Aromatic Substitution (SNAr): While the bromine is the primary site for cross-coupling, the fluorine atom can potentially undergo SNAr reactions under specific conditions with strong nucleophiles.
Q2: What are the potential side reactions to be aware of when working with this compound?
A2: Several side reactions can occur depending on the specific reaction conditions. These include:
-
Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide, leading to the formation of 1-bromo-3-fluoro-2-methoxybenzene.
-
Ether Cleavage: Under strongly acidic conditions, the methoxy group can be cleaved to a hydroxyl group, yielding 4-bromo-2-fluoro-3-hydroxybenzoic acid.
-
Homocoupling: In palladium-catalyzed cross-coupling reactions, the starting material can couple with itself to form a biphenyl byproduct.
-
Protodebromination: In some cross-coupling reactions, particularly if the reaction stalls or is not fully optimized, the bromine atom can be replaced by a hydrogen atom.
-
Hydrolysis of Coupling Reagents: In amide coupling reactions, the activated carboxylic acid intermediate can react with water, leading to the regeneration of the starting material.
Q3: How can I minimize the formation of impurities during a Suzuki-Miyaura coupling reaction?
A3: To minimize side reactions in a Suzuki-Miyaura coupling, consider the following:
-
High-Purity Reagents: Use high-purity this compound, boronic acid/ester, and palladium catalyst.
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can lead to catalyst deactivation and homocoupling.
-
Ligand Choice: Select an appropriate ligand for the palladium catalyst that promotes the desired cross-coupling over side reactions.
-
Base Selection: The choice and amount of base are critical. Use the mildest effective base to avoid decomposition of starting materials or products.[3]
-
Temperature Control: Maintain the optimal reaction temperature. Excessively high temperatures can promote decarboxylation and other side reactions.
Troubleshooting Guides
Amide Coupling Reactions
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired amide | Incomplete activation of the carboxylic acid. | - Use a more efficient coupling reagent (e.g., HATU, COMU).- Ensure anhydrous reaction conditions. |
| Hydrolysis of the activated intermediate. | - Dry solvents and reagents thoroughly.- Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Poor nucleophilicity of the amine. | - Use a stronger, non-nucleophilic base (e.g., DBU) to deprotonate the amine if it's a salt.- Increase the reaction temperature if thermally stable. | |
| Formation of a byproduct with a mass corresponding to the dimer of the starting material | Self-condensation of the activated carboxylic acid with the amine of another molecule. | - Add the amine slowly to the activated carboxylic acid.- Use a slight excess of the amine. |
| Starting material is recovered | Inactive coupling reagent. | - Use a fresh bottle of coupling reagent.- Check the storage conditions of the reagent. |
Suzuki-Miyaura Coupling Reactions
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the coupled product | Catalyst deactivation. | - Ensure thorough degassing of all reagents and solvents.- Use a higher catalyst loading or a more robust catalyst system. |
| Poor solubility of reagents. | - Choose a solvent system in which all components are soluble at the reaction temperature. | |
| Inefficient transmetalation. | - The choice of base is crucial for the formation of the active boronate species.[4] Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Significant amount of homocoupled byproduct (biphenyl of the starting material) | Oxidative addition followed by reductive elimination of two molecules of the starting material. | - Lower the catalyst concentration.- Use a ligand that favors cross-coupling (e.g., SPhos, XPhos). |
| Presence of a debrominated byproduct | Protodebromination. | - Ensure the boronic acid/ester is of high quality and is not partially hydrolyzed.- Minimize reaction time once the starting material is consumed. |
| Decarboxylation of the product or starting material | High reaction temperature. | - Attempt the reaction at a lower temperature, possibly with a more active catalyst system. |
Visualizations
Logical Workflow for Troubleshooting Amide Coupling
References
Technical Support Center: Purification of 4-Bromo-2-fluoro-3-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-bromo-2-fluoro-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, byproducts from incomplete reactions, and positional isomers. Potential impurities could include related brominated, fluorinated, and methoxylated benzoic acid derivatives.[1]
Q2: What are the recommended initial purification techniques for crude this compound?
A2: The primary purification methods for compounds like this compound are recrystallization and flash column chromatography.[2] The choice of method depends on the impurity profile of the crude product. Recrystallization is effective for removing small amounts of impurities from a solid product, while flash chromatography is suitable for separating complex mixtures.[2][3]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature. For polar aromatic carboxylic acids, common solvents include ethanol, methanol, acetone, or mixtures of these with water.[4][5][6] A solvent system using a "good" solvent for dissolution and a "poor" solvent (anti-solvent) to induce precipitation can also be effective.[2][6]
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To prevent this, you can try the following:
-
Add more of the "good" solvent to the hot solution to lower the saturation point.
-
Allow the solution to cool more slowly to encourage crystal nucleation.
-
Use a seed crystal to initiate crystallization.
-
Consider a different solvent system with a lower boiling point or one in which the compound is less soluble.[5]
Q5: How can I improve the yield of my recrystallization?
A5: Low yields are often due to using too much solvent or premature crystallization. To improve your yield:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat the filtration apparatus during hot filtration to prevent the product from crashing out.
-
Allow the filtrate to cool slowly to maximize crystal formation.
-
Concentrate the mother liquor (the remaining solution after the first crop of crystals is collected) to obtain a second crop of crystals.[5]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve in hot solvent. | Insufficient solvent or inappropriate solvent choice. | Gradually add more hot solvent. If the compound still does not dissolve, a different solvent system may be necessary.[6] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent used) or is supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, evaporate some of the solvent to increase the concentration and then allow it to cool again.[6] |
| Colored impurities remain in the final product. | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5] |
Flash Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | The chosen eluent system is not optimal. | Systematically vary the polarity of the eluent. For reverse-phase chromatography, a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid can be effective for acidic compounds.[7] |
| Product elutes too quickly or too slowly. | The eluent polarity is too high or too low, respectively. | Adjust the solvent ratio. Increase the proportion of the more polar solvent to elute the compound faster, or decrease it to slow it down. |
| Streaking of spots on TLC. | The compound may be too acidic or polar for the stationary phase, or the sample is overloaded. | Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid. Ensure the sample is not too concentrated. |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol or methanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
-
Drying: Dry the crystals under a vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel as the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).[3]
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]
Data Presentation
Table 1: Solubility of Benzoic Acid Derivatives in Common Solvents (Qualitative)
| Solvent | Polarity | Solubility of Polar Aromatic Acids | Suitability for Recrystallization |
| Water | High | Poor at room temp, better when hot | Good, often in combination with an alcohol[4] |
| Ethanol | Polar | Good, especially when hot | Good, as a primary solvent or with water[2] |
| Methanol | Polar | Good, especially when hot | Good, similar to ethanol[6] |
| Acetone | Polar | Moderate to Good | Can be effective[4][6] |
| Ethyl Acetate | Medium | Moderate | Can be used[4] |
| Dichloromethane | Medium | Moderate | Often used in mixed solvent systems[6] |
| Toluene | Non-polar | Poor | Good for aromatic compounds, may require heating[2] |
| Hexane/Heptane | Non-polar | Very Poor | Good as an anti-solvent[4][6] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-fluoro-3-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-3-methoxybenzoic acid. This resource addresses common issues and offers systematic approaches to optimize reaction conditions for this specific substrate.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low or no yield of the desired coupled product is a common challenge. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of boronic acids.[1][2][3]
-
Reagent Purity: Verify the purity of all reagents. This compound, the boronic acid/ester, the palladium catalyst, ligand, and base should be of high purity. Impurities can inhibit the catalyst or lead to side reactions.[1][4]
-
Solvent Quality: Use anhydrous and properly degassed solvents. The presence of water and oxygen can significantly impact the catalytic cycle.[2][5]
Systematic Troubleshooting Steps:
-
Catalyst System Evaluation:
-
Catalyst/Ligand Choice: For an electron-rich and sterically hindered aryl bromide like this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient.[6] Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are often more effective for challenging substrates.[7]
-
Catalyst Loading: If low conversion is observed, increasing the catalyst loading (from 1-2 mol% to 5 mol%) may improve the yield.[4]
-
Pre-catalyst Activation: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure its efficient in-situ reduction to the active Pd(0) species.[6][8] Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst can be advantageous.[7]
-
-
Base and Solvent Optimization:
-
Base Strength: The choice of base is critical. For this substrate, which contains an acidic carboxylic acid group, a weaker base like K₂CO₃ or K₃PO₄ might be initially preferred to avoid side reactions.[1][2] However, stronger bases such as Cs₂CO₃ or KF may be necessary to facilitate the transmetalation step, especially with sterically hindered substrates.[5]
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is commonly used. The ratio can be adjusted to improve the solubility of the reagents.[2][8] Anhydrous conditions with a polar aprotic solvent like DMF or DME in combination with a base like KF can also be effective.[9]
-
-
Temperature and Reaction Time:
-
Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature (e.g., to 100-110 °C) can enhance the reaction rate.[4][8]
-
Reaction Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.[8]
-
Issue 2: Significant Formation of Side Products
The presence of side products can complicate purification and reduce the yield of the desired molecule.
Common Side Products and Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or an excess of a Pd(II) species at the start of the reaction.[3]
-
Protodeboronation (Loss of Boronic Acid Group): This is the replacement of the boronic acid group with a hydrogen atom and is a common issue, especially with electron-deficient or heteroaryl boronic acids.[2][3]
-
Dehalogenation (Loss of Bromine): The starting aryl bromide is consumed, but the desired product is not formed, and instead, the debrominated arene is observed.[3]
-
Mitigation: This can be caused by certain bases or impurities. Screening different bases and ensuring high purity of all reagents is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: A good starting point would be to use 1.2-1.5 equivalents of the desired arylboronic acid, a palladium catalyst with a bulky phosphine ligand like Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ (2-3 equivalents). A common solvent system is a 4:1 mixture of dioxane and water. The reaction should be heated to 80-100 °C under an inert atmosphere and monitored for completion.[1]
Q2: How does the carboxylic acid group on my substrate affect the reaction?
A2: The carboxylic acid group is acidic and can react with the base. It is important to use a sufficient excess of the base to neutralize the carboxylic acid and still have enough to participate in the catalytic cycle. Alternatively, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling, followed by deprotection.
Q3: I am observing poor solubility of my starting materials. What can I do?
A3: Poor solubility can hinder the reaction. You can try screening different solvent systems, such as THF/water, toluene/water, or DMF.[2][9] Adjusting the ratio of the organic solvent to water can also improve solubility. In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in biphasic systems.[5] Ensure vigorous stirring to maximize the interaction between the different phases.[7]
Q4: My aryl bromide is electron-rich. What specific considerations should I have?
A4: Electron-rich aryl bromides, like your substrate containing a methoxy group, can undergo oxidative addition more slowly.[7] To overcome this, using an electron-rich and bulky ligand (e.g., Buchwald-type ligands) is highly recommended as they can facilitate the oxidative addition step.[7] More forcing conditions, such as higher temperatures or higher catalyst loading, might also be necessary.[4]
Data Presentation
Table 1: Summary of Key Reaction Parameters for Optimization
| Parameter | Condition 1 (Starting Point) | Condition 2 (For Sluggish Reactions) | Condition 3 (Anhydrous) |
| Palladium Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 | Pd₂(dba)₃ / SPhos |
| Catalyst Loading | 2 mol% | 5 mol% | 3 mol% |
| Ligand | (Internal to pre-catalyst) | (Internal to pre-catalyst) | SPhos (6 mol%) |
| Base | K₂CO₃ (2.5 equiv) | Cs₂CO₃ (3 equiv) | KF (3 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | Anhydrous DMF |
| Temperature | 80 °C | 110 °C | 100 °C |
| Aryl Boronic Acid | 1.2 equiv | 1.5 equiv | 1.3 equiv |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[1]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe under a positive pressure of the inert gas.[8]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[8]
-
Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.
References
troubleshooting failed reactions involving 4-Bromo-2-fluoro-3-methoxybenzoic acid
Welcome to the technical support center for 4-Bromo-2-fluoro-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed or low-yielding reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and structured data to assist in your chemical synthesis endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, including Suzuki-Miyaura couplings, amidation, and Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Coupling Reactions
Question 1: I am observing a low yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the potential causes?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate can arise from several factors related to its specific functionalities. The presence of an electron-donating methoxy group and an electron-withdrawing carboxylic acid group can complicate the reaction.[1] Potential issues include:
-
Catalyst Inhibition: The methoxy group, being electron-rich, can decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step.[1]
-
Substrate Solubility: Under the basic conditions required for the coupling, the carboxylic acid is deprotonated to a carboxylate salt. This salt may have poor solubility in common organic solvents, hindering the reaction rate.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield. These include:
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Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is more prevalent with electron-rich boronic acids and under prolonged heating.[1]
-
Homocoupling: The boronic acid couples with itself, or the aryl bromide couples with itself. This can be exacerbated by the presence of oxygen.
-
Dehalogenation: The bromine atom on the benzoic acid is replaced by a hydrogen atom.
-
A troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling is presented below.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Question 2: What are the recommended catalyst systems for Suzuki-Miyaura coupling with sterically hindered and electron-rich substrates like this compound?
Answer: For challenging substrates that are electron-rich and sterically hindered, standard catalysts like Pd(PPh₃)₄ are often insufficient.[1] More robust catalyst systems are required to overcome the high activation barriers for oxidative addition.[1] It is recommended to switch to a system composed of a palladium precursor and a specialized ligand.[1]
| Catalyst System Component | Examples | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Stable Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands promote oxidative addition and stabilize the palladium catalyst.[1] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in promoting transmetalation. |
| Solvent | Dioxane/water, THF/water | Polar aprotic solvents with water can improve the solubility of the carboxylate salt. |
Amidation Reactions
Question 3: My amidation reaction of this compound with a primary/secondary amine is failing or giving a very low yield. What could be the problem?
Answer: Low yields in amidation reactions with this substrate are often due to its steric hindrance and electronic properties.
-
Steric Hindrance: The substituents ortho to the carboxylic acid (the fluorine and methoxy groups) can physically block the approach of the amine to the activated carboxylic acid intermediate.[2]
-
Reduced Reactivity of the Carboxylic Acid: The electron-donating methoxy group can slightly reduce the electrophilicity of the carboxyl carbon, making it less reactive towards nucleophilic attack.
-
Incomplete Activation: Standard coupling reagents may not be potent enough to fully activate the sterically hindered carboxylic acid.[2][3]
-
Amine Basicity: If the amine is not sufficiently nucleophilic or if it is protonated by the carboxylic acid, the reaction rate will be significantly reduced.
Question 4: What strategies can I employ to improve the yield of a difficult amidation reaction with this substrate?
Answer: For challenging amidation reactions, particularly with sterically hindered or electron-deficient substrates, several strategies can be employed:
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (like EDC) to more powerful onium salt-based reagents.[2][3]
-
In Situ Formation of Acyl Fluoride: Converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy. Acyl fluorides are more reactive than the corresponding carboxylic acids and can overcome steric hindrance.[4]
-
Optimize Reaction Conditions:
-
Solvent: Use anhydrous polar aprotic solvents like DMF or DCM.
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is essential to neutralize any acid generated and facilitate the coupling.[3]
-
Temperature: For very hindered substrates, gentle heating may be necessary, but this should be done cautiously to avoid side reactions.
-
Below is a diagram illustrating the decision-making process for troubleshooting a failed amidation reaction.
Caption: Decision-making workflow for troubleshooting amidation reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 5: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on the fluorine atom of this compound, but the reaction is not proceeding. Why might this be the case?
Answer: Successful SNAr reactions typically require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.
In the case of this compound:
-
The carboxylic acid group is an electron-withdrawing group, which is beneficial for the reaction.
-
The methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack.
-
The bromine atom is weakly deactivating.
The activating effect of the carboxylic acid may be counteracted by the deactivating effect of the methoxy group. Furthermore, for SNAr to be efficient, the EWG should ideally be ortho or para to the fluorine leaving group. Here, the carboxylic acid is meta to the fluorine.
Question 6: How can I promote an SNAr reaction on this substrate?
Answer: To facilitate an SNAr reaction on a less activated substrate, you may need to employ more forcing conditions or more reactive nucleophiles.
-
Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy.
-
Use a Stronger Nucleophile: A more potent nucleophile will be more likely to attack the electron-deficient ring.
-
Use a Polar Aprotic Solvent: Solvents like DMSO or DMF can help to stabilize the charged intermediate.
-
Consider Alternative Mechanisms: If SNAr is not feasible, other reaction types, such as transition-metal-catalyzed cross-coupling reactions, might be more suitable for introducing the desired functional group.
Quantitative Data Summary
The following tables summarize representative yields for reactions involving substrates structurally similar to this compound. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Bromobenzoic Acids
| Aryl Bromide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 97 |
| 3-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 95 |
| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 99 |
| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD | Na₂CO₃ | Water/Organic Mix | RT | 4 | >98 |
Table 2: Representative Yields for Amidation of Substituted Benzoic Acids
| Carboxylic Acid | Amine | Coupling Reagent(s) | Base | Solvent | Time (h) | Yield (%) |
| 4-Amino-5-chloro-2-methoxybenzoic acid | N,N-diethylethane-1,2-diamine | TiF₄ | - | Toluene | 24 | - |
| Benzoic Acid Derivatives | Various Amines | TiF₄ | - | Toluene | 24 | 90-98 |
| Sterically Hindered Benzoic Acid | Electron Deficient Amine | BTFFH (in situ acyl fluoride) | DIPEA | CH₂Cl₂ | 12-24 | High |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 eq, finely powdered and dried)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Add the degassed solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 80-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl carboxylic acid.
Protocol 2: General Procedure for Amidation of this compound using HATU
This protocol is suitable for challenging amidation reactions.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.2 eq)
-
HATU (1.1-1.5 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF or DCM
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol is a general guideline and will likely require optimization and forcing conditions.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., a primary or secondary amine, 2.0-3.0 eq)
-
A strong base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO or DMF)
-
Sealed reaction vial
Procedure:
-
To a sealed reaction vial, add this compound, the nucleophile, and the base.
-
Add the anhydrous solvent.
-
Seal the vial tightly and heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times may be prolonged (24-48 hours).
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water and acidify with 1M HCl to pH ~2-3.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
Technical Support Center: Synthesis of 4-Bromo-2-fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-Bromo-2-fluoro-3-methoxybenzoic acid?
A1: The two most probable synthetic routes starting from 2-fluoro-3-methoxybenzoic acid are:
-
Electrophilic Aromatic Bromination: Direct bromination of the aromatic ring. The regioselectivity is dictated by the directing effects of the existing substituents.
-
Ortho-lithiation followed by Bromination: Deprotonation at a specific position directed by the substituents, followed by quenching with a bromine source.
Q2: What are the likely impurities in the synthesis of this compound?
A2: Potential impurities depend on the synthetic route.
-
From Electrophilic Bromination:
-
Regioisomers: Bromination at other positions on the aromatic ring. The methoxy group is a strong activating ortho-, para-director, while the fluoro and carboxylic acid groups are deactivating.[1][2][3] The interplay of these directing effects can lead to a mixture of isomers.
-
Dibrominated products: Over-bromination can occur due to the activating nature of the methoxy group.
-
Unreacted starting material: Incomplete reaction can leave 2-fluoro-3-methoxybenzoic acid in the final product.
-
-
From Ortho-lithiation:
-
Isomeric products: Incomplete regioselectivity of the lithiation step can lead to bromination at undesired positions.
-
Unreacted starting material: Incomplete lithiation or quenching will result in the presence of the starting material.
-
Protonated starting material: If the lithiated intermediate is quenched with a proton source (e.g., water) before the addition of bromine.
-
Q3: How can I purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying solid organic compounds like substituted benzoic acids.[4] The choice of solvent is crucial. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of benzoic acid derivatives include water, ethanol, acetone, and mixtures like ethanol/water. It is advisable to perform small-scale solvent screening to find the optimal conditions.
Q4: What analytical techniques are suitable for identifying and quantifying impurities?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from its isomers and other impurities, allowing for quantification.[2][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities by their mass-to-charge ratio and fragmentation patterns.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and elucidate the structure of impurities.[10][11][12]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Electrophilic Bromination: Increase reaction time, temperature, or the amount of brominating agent and/or catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Ortho-lithiation: Ensure all reagents and solvents are strictly anhydrous, as organolithium reagents are highly sensitive to moisture.[13] Titrate the organolithium reagent before use to determine its exact concentration. Consider using a different organolithium reagent or adjusting the temperature. |
| Side Reactions | - Over-bromination: Use a milder brominating agent (e.g., N-bromosuccinimide instead of Br₂) or control the stoichiometry of the brominating agent carefully.[14][15] - Poor Regioselectivity: Optimize reaction conditions (temperature, solvent) to favor the desired isomer.[1] |
| Product Loss During Workup | - Ensure complete precipitation of the product by adjusting the pH appropriately. - Use cold solvents for washing the filtered product to minimize dissolution. - When performing extractions, ensure the correct layers are collected and combined. |
Issue 2: Presence of Regioisomeric Impurities
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity in Electrophilic Bromination | - The directing groups on the starting material (2-fluoro-3-methoxybenzoic acid) influence the position of bromination. The methoxy group is a strong ortho, para-director, while the fluoro and carboxylic acid groups are meta-directing (relative to themselves) but deactivating. The position of bromination will be a result of the combined effects of these groups. - Modify reaction conditions such as solvent and temperature, as these can influence regioselectivity.[1] |
| Incomplete Regioselectivity in Ortho-lithiation | - The choice of the directing group and the organolithium base is critical for achieving high regioselectivity. The carboxylic acid group can direct lithiation to the ortho position. - Adjusting the temperature and the addition rate of the organolithium reagent can improve selectivity. |
| Identification and Quantification | - Use HPLC with a suitable column and mobile phase to separate the isomers.[2][6] - Utilize ¹H and ¹³C NMR to identify the substitution pattern of the different isomers based on chemical shifts and coupling constants. |
Issue 3: Purification Challenges
| Potential Cause | Troubleshooting Steps |
| "Oiling Out" During Recrystallization | - This occurs when the compound comes out of solution above its melting point. - Re-heat the mixture and add more of the "good" solvent to lower the saturation point. - Allow the solution to cool more slowly. |
| Poor Recovery After Recrystallization | - Too much solvent was used. Concentrate the mother liquor and cool again to obtain a second crop of crystals. - The compound is too soluble in the chosen solvent even at low temperatures. Screen for a different solvent or solvent system.[16] |
| Persistent Impurities | - If recrystallization is ineffective, consider column chromatography for purification. - For colored impurities, treatment with activated charcoal during recrystallization may be effective. |
Proposed Experimental Protocols
Disclaimer: The following protocols are proposed based on general procedures for similar transformations and have not been optimized for the synthesis of this compound.
Protocol 1: Electrophilic Bromination of 2-Fluoro-3-methoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-3-methoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 eq) in the same solvent from the dropping funnel.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Workup: Once the reaction is complete, pour the mixture into cold water. If excess bromine is present, quench with a sodium thiosulfate solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Ortho-lithiation of 1-Bromo-3-fluoro-2-methoxybenzene and Carboxylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-3-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of n-butyllithium (1.1 eq) while maintaining the temperature below -70 °C. Stir for 1-2 hours at -78 °C.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the reaction mixture over an excess of crushed dry ice.
-
Workup: Allow the mixture to warm to room temperature. Quench with water and acidify with dilute HCl.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization.
Data Presentation
Table 1: Hypothetical HPLC Data for Impurity Analysis
| Compound | Retention Time (min) | Area (%) |
| 2-Fluoro-3-methoxybenzoic acid | 5.2 | 1.5 |
| This compound | 8.1 | 95.0 |
| Isomeric Brominated Product 1 | 7.5 | 2.0 |
| Isomeric Brominated Product 2 | 8.9 | 1.0 |
| Dibrominated Product | 10.3 | 0.5 |
Table 2: Suggested Recrystallization Solvents for Screening
| Solvent/Solvent System | Expected Solubility |
| Water | Low at room temp, moderate at boiling |
| Ethanol | Moderate at room temp, high at boiling |
| Acetone | High at room temp |
| Ethanol/Water | Good for tuning solubility |
| Toluene | Low at room temp, moderate at boiling |
| Hexane | Low solubility (potential anti-solvent) |
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical troubleshooting workflow for addressing common issues in organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. ijpsr.com [ijpsr.com]
- 6. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Bromination - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scale-Up of Reactions with 4-Bromo-2-fluoro-3-methoxybenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of chemical reactions involving 4-Bromo-2-fluoro-3-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant for scale-up?
A1: Understanding the physicochemical properties of this compound is crucial for successful scale-up. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 194804-92-7 | [1][2] |
| Molecular Formula | C₈H₆BrFO₃ | [1][2] |
| Molecular Weight | 249.03 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 158-162 °C | [3] |
| Storage Conditions | Store at 0-8°C | [1] |
Its structure, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a methoxy group, offers multiple reactive sites, making it a versatile building block in pharmaceutical and agrochemical synthesis.[1][3]
Q2: What are the primary applications of this compound?
A2: This compound is a key intermediate in the synthesis of a variety of biologically active molecules. It is particularly utilized in the development of novel drug candidates for anti-inflammatory and anti-cancer therapies.[1] Its derivatives are also important in the agrochemical industry for creating new crop protection agents.[3]
Q3: What are the main safety precautions to consider when handling this compound on a larger scale?
A3: As with any chemical scale-up, a thorough safety review is paramount. For this compound and its reactions, consider the following:
-
Material Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats. For larger quantities, respiratory protection may be necessary to avoid inhaling dust.[4]
-
Process Hazards: Reactions involving brominated compounds can pose risks. Ensure adequate ventilation and consider the potential for runaway reactions, especially in exothermic processes.[5][6] Continuous flow chemistry can be a safer alternative to batch processing for hazardous reactions like bromination.[6]
-
Waste Disposal: Dispose of all waste, including solvents and reaction byproducts, in accordance with local regulations for halogenated organic compounds.
Troubleshooting Guides for Common Scale-Up Reactions
Amide Coupling (Amidation)
Q: We are observing low yields and incomplete conversion during the scale-up of an amide coupling reaction with this compound. What are the potential causes and solutions?
A: Low yields in amide coupling reactions at scale can stem from several factors. The following table outlines common issues and troubleshooting strategies.
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility | The starting material or activated intermediate may have low solubility in the chosen solvent at larger volumes. | - Screen for alternative solvents with better solubility profiles. - Consider using a solvent mixture to improve solubility. - Gentle heating may improve solubility, but monitor for potential degradation. |
| Inefficient Mixing | Inadequate agitation in a larger reactor can lead to localized concentration gradients and poor reaction kinetics. | - Use an appropriately sized and shaped impeller for the reactor. - Increase the stirring speed, ensuring it doesn't cause splashing or other issues. - For highly viscous reaction mixtures, consider a more powerful overhead stirrer. |
| Deactivation of Coupling Agents | Coupling agents like EDC or HATU are sensitive to moisture, which can be a bigger issue on a larger scale with longer exposure times. | - Ensure all reagents and solvents are anhydrous. - Dry all glassware and the reactor thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Temperature Control | Exothermic heat from the reaction may not be dissipated efficiently in a large reactor, leading to side reactions or degradation. | - Use a reactor with a cooling jacket and a reliable temperature controller. - Add reagents portion-wise or via a syringe pump to control the rate of heat generation. - Perform a reaction calorimetry study to understand the thermal profile of the reaction. |
| Impurity Formation | Side reactions, such as the formation of symmetrical anhydrides or racemization of chiral centers, can become more prominent at scale. | - Optimize the order of addition of reagents. - Use an appropriate base and control its stoichiometry. - Monitor the reaction closely by HPLC or TLC to identify the formation of impurities early. |
Suzuki-Miyaura Coupling
Q: During the scale-up of a Suzuki-Miyaura coupling reaction using a derivative of this compound, we are facing issues with catalyst deactivation and high levels of residual palladium in the product. How can we address this?
A: Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to scale-up. Here’s a guide to troubleshoot common problems.
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Catalyst Deactivation | - Presence of oxygen in the reaction mixture. - Impurities in starting materials or solvents. - Inefficient mixing leading to localized high concentrations of reagents. | - Thoroughly degas all solvents and reagents before use. - Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. - Purify starting materials if necessary. - Optimize the stirring rate to ensure homogeneous mixing. |
| High Residual Palladium | - Incomplete precipitation or crystallization of the product, trapping palladium. - Inefficient removal of palladium during workup. | - Optimize the crystallization process, including solvent system, cooling rate, and seeding strategy.[7] - Employ palladium scavengers (e.g., silica-based scavengers, activated carbon) after the reaction is complete.[8] - Perform multiple washes of the crude product with appropriate solvents. |
| Poor Reproducibility | - Variations in the quality of the palladium catalyst or ligands. - Inconsistent reaction conditions (temperature, pressure, addition rates). | - Source high-purity, well-characterized catalysts and ligands. - Use a robust process control system to maintain consistent reaction parameters. - Consider using a pressure-rated reactor if the reaction is sensitive to pressure changes, especially at different altitudes.[9][10] |
| Formation of Homocoupling Byproducts | - Suboptimal reaction temperature or catalyst loading. | - Screen different palladium catalysts and ligands. - Optimize the reaction temperature and catalyst concentration. |
Experimental Protocols
Protocol 1: Scale-Up of Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine on a larger scale.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a clean and dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge this compound (1.0 eq) and the desired amine (1.1 eq).
-
Add anhydrous DMF (or DCM) to dissolve the solids.
-
Add HOBt (1.2 eq) and DIPEA (2.0 eq) to the stirred solution.
-
Cool the reaction mixture to 0 °C using a cooling bath.
-
Slowly add EDC (1.2 eq) portion-wise, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.
Protocol 2: Scale-Up of Fischer Esterification
This protocol provides a general method for the esterification of this compound with an alcohol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a reactor equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq).
-
Add a large excess of the anhydrous alcohol (20-40 eq), which also serves as the solvent.
-
With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by recrystallization or column chromatography if necessary.[11]
Visualizations
Experimental Workflow for Scale-Up Amidation
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. youtube.com [youtube.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syrris.com [syrris.com]
- 8. silicycle.com [silicycle.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 11. benchchem.com [benchchem.com]
preventing decomposition of 4-Bromo-2-fluoro-3-methoxybenzoic acid during reaction
Welcome to the technical support center for 4-Bromo-2-fluoro-3-methoxybenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: The two most common decomposition pathways for this compound under reaction conditions are decarboxylation and demethylation.
-
Decarboxylation: This involves the loss of the carboxylic acid group as carbon dioxide (CO₂), typically promoted by high temperatures or the presence of certain metal catalysts (e.g., copper, silver).[1][2][3] This process can proceed through an aryl radical intermediate.[4][5]
-
Demethylation: The methoxy group (-OCH₃) is generally stable, but can be cleaved under harsh acidic conditions (e.g., using strong Lewis acids like BBr₃) or at high temperatures, especially in the presence of certain reagents.[6][7][8]
Q2: I am observing significant byproduct formation in my reaction. How can I identify if it's due to decomposition?
A2: You can use analytical techniques such as LC-MS and NMR to identify byproducts. Look for masses corresponding to the decarboxylated product (4-Bromo-2-fluoro-3-methoxyphenol) or the demethylated product (4-Bromo-2-fluoro-3-hydroxybenzoic acid). The presence of a significant amount of CO₂ evolution (bubbling) can also indicate decarboxylation.
Q3: At what temperature does thermal decomposition become a significant issue?
A3: While this compound is stable under normal storage conditions, thermal decomposition, particularly decarboxylation, can be a concern at elevated temperatures.[9] For many aryl carboxylic acids, decarboxylation becomes significant at temperatures above 150°C.[3] It is advisable to keep reaction temperatures as low as possible to minimize this risk.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Users often encounter low yields in cross-coupling reactions due to side reactions such as debromination or interference from the free carboxylic acid group.
Troubleshooting Workflow
References
- 1. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 7. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
Technical Support Center: Cross-Coupling with 4-Bromo-2-fluoro-3-methoxybenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 4-Bromo-2-fluoro-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in cross-coupling reactions?
A1: The substrate this compound presents several challenges due to its specific substitution pattern:
-
Electronic Effects : The aromatic ring is influenced by an electron-withdrawing fluoro group, an electron-donating methoxy group, and an electron-withdrawing carboxylic acid group. These competing effects can complicate the oxidative addition step.
-
Steric Hindrance : The ortho-fluoro and meta-methoxy groups can provide some steric hindrance around the bromine reaction site.
-
Carboxylic Acid Group : The acidic proton of the carboxylic acid will react with the basic conditions required for most cross-coupling reactions. This can affect the substrate's solubility and potentially coordinate with and inhibit the metal catalyst.
Q2: Which cross-coupling reactions are most suitable for functionalizing this substrate?
A2: Palladium-catalyzed cross-coupling reactions are the most common and effective for aryl bromides.[1] For this compound, the following reactions are highly applicable:
-
Suzuki-Miyaura Coupling : Ideal for forming carbon-carbon bonds with a wide variety of aryl, heteroaryl, or vinyl boronic acids and esters.[2][3] This is often the first choice due to the commercial availability and stability of boronic acids.[4]
-
Sonogashira Coupling : Used to form carbon-carbon bonds with terminal alkynes, employing a palladium catalyst and a copper co-catalyst under mild conditions.[5][6]
-
Heck Coupling : Suitable for creating carbon-carbon bonds by coupling with an alkene in the presence of a base and a palladium catalyst.[7][8]
-
Buchwald-Hartwig Amination : A powerful method for forming carbon-nitrogen bonds by coupling with primary or secondary amines.[9]
Q3: What are the recommended starting catalysts and ligands for a Suzuki-Miyaura coupling with this substrate?
A3: For challenging substrates, a combination of a palladium precursor and a specific phosphine ligand is generally recommended.[9] Good starting points include:
-
Palladium Precursors : Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like Pd(PPh₃)₄ are common choices.[9] Using a pre-formed catalyst can sometimes offer better reproducibility.[9]
-
Ligands : Bulky, electron-rich phosphine ligands are often essential to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10] Recommended ligands include biaryl phosphines such as SPhos, XPhos, and P(t-Bu)₃.[9][11]
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yield or no product.
This guide provides a systematic approach to troubleshooting common issues.
dot
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Data Presentation: Recommended Starting Conditions
The following tables summarize suggested starting conditions for various cross-coupling reactions. These are general guidelines and require experimental optimization for this specific substrate.
Table 1: Suggested Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Suggested Starting Condition | Notes |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Bulky, electron-rich ligands are often critical for success with challenging substrates.[9][12] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Stronger, non-nucleophilic bases are preferred to activate the boronic acid without side reactions.[12][13] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | A co-solvent system helps to dissolve both the organic substrate and the inorganic base.[2][14] |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the activation energy for challenging substrates.[15] |
| Reactants | Aryl Boronic Acid (1.2-1.5 equiv.) | A slight excess of the boronic acid is used to drive the reaction to completion.[2] |
Table 2: Suggested Starting Conditions for Sonogashira Coupling
| Parameter | Suggested Starting Condition | Notes |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective pre-catalyst for Sonogashira reactions.[1] |
| Co-catalyst | CuI (5-10 mol%) | Copper(I) iodide is essential for the copper cycle of the mechanism.[5][15] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | The amine base also serves as the solvent in many cases.[1][15] |
| Solvent | THF or DMF | Co-solvents can be used if solubility is an issue.[15] |
| Temperature | Room Temperature to 80 °C | The reaction can often be run under mild conditions.[5] |
| Reactants | Terminal Alkyne (1.1-1.2 equiv.) | An excess of the alkyne is typically used.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.
Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)[2]
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)[9]
-
Ligand (e.g., SPhos, 4 mol%)[9]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)[9]
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[16]
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[9]
-
Catalyst Addition : In a glovebox or under a positive stream of inert gas, add the palladium precursor and the ligand.[9]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[14]
-
Solvent Addition : Add the degassed solvent mixture via syringe.[9]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Work-up : Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl to protonate the carboxylic acid, then dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]
dot
Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. kbfi.ee [kbfi.ee]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to 4-Bromo-2-fluoro-3-methoxybenzoic Acid and Its Isomers for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Bromo-2-fluoro-3-methoxybenzoic acid and its key isomers, which are valuable building blocks in pharmaceutical and agrochemical research. The selection of a specific isomer can significantly impact reaction outcomes, including yield, purity, and reaction kinetics. This document aims to assist researchers in making informed decisions by presenting available data on product specifications and applications in organic synthesis.
Introduction
This compound is a substituted aromatic carboxylic acid frequently utilized as an intermediate in the synthesis of complex organic molecules, including anti-inflammatory and analgesic drugs.[1][2] Its unique substitution pattern, featuring bromine, fluorine, and methoxy groups, offers multiple functionalities for diverse chemical transformations. However, the positional arrangement of these substituents can influence the reactivity of the molecule. This guide focuses on comparing the titular compound with two of its commercially available isomers: 5-Bromo-2-fluoro-3-methoxybenzoic acid and 3-Bromo-2-fluoro-5-methoxybenzoic acid.
Product Specifications
Certificates of Analysis (CoA) provide crucial information regarding the quality and purity of chemical reagents. While specific batch data varies, the following table summarizes the typical specifications for this compound and its selected isomers based on information from various suppliers.
| Feature | This compound | 5-Bromo-2-fluoro-3-methoxybenzoic acid | 3-Bromo-2-fluoro-5-methoxybenzoic acid |
| CAS Number | 194804-92-7 | 1782260-95-0 | 1254340-71-0 |
| Molecular Formula | C₈H₆BrFO₃ | C₈H₆BrFO₃ | C₈H₆BrFO₃ |
| Molecular Weight | 249.03 g/mol | 249.03 g/mol | 249.03 g/mol |
| Typical Purity | ≥97% | ≥95% | ≥97% |
| Appearance | White to off-white solid | Not specified | Not specified |
| Melting Point | 168-170 °C | Not specified | Not specified |
Performance in Organic Synthesis: A Comparative Overview
Substituted bromofluoromethoxybenzoic acids are key starting materials in the synthesis of various pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[3] The bromine atom serves as a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. The carboxylic acid group is readily converted to amides, which are common functionalities in drug molecules.
Experimental Protocols
Below are generalized experimental protocols for two common reaction types where these benzoic acid derivatives are employed.
Protocol 1: Amide Coupling Reaction
This protocol describes a typical procedure for the formation of an amide bond, a crucial step in the synthesis of many pharmaceuticals.
Materials:
-
Substituted bromo-fluoro-methoxybenzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the substituted bromo-fluoro-methoxybenzoic acid, amine, HOBt, and DIPEA in the anhydrous solvent in a dry reaction flask under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add EDC to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the bromo-substituted benzoic acid with a boronic acid.
Materials:
-
Substituted bromo-fluoro-methoxybenzoic acid derivative (e.g., methyl ester) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02-0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the substituted bromo-fluoro-methoxybenzoic acid derivative, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times.
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the utilization of a substituted benzoic acid in a multi-step pharmaceutical synthesis.
Caption: A generalized workflow for pharmaceutical synthesis.
Signaling Pathway Context
Substituted benzoic acids are often precursors to molecules that target specific biological pathways. For instance, selective COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 signaling pathway.
Conclusion
This compound and its positional isomers are valuable reagents in drug discovery and development. The choice of a specific isomer should be guided by the desired reactivity and the specific synthetic route. While this guide provides an overview of available data, researchers are encouraged to perform small-scale test reactions to determine the optimal starting material for their specific application. The provided experimental protocols offer a starting point for such investigations.
References
A Comparative Guide to the Reactivity of 4-Bromo-2-fluoro-3-methoxybenzoic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is paramount for the generation of novel molecular entities with tailored biological activities. Among the vast array of synthetic tools available, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, stand out for their versatility and broad functional group tolerance. This guide provides a comparative analysis of the reactivity of 4-Bromo-2-fluoro-3-methoxybenzoic acid, a key building block, in these transformations, benchmarked against other halo-aromatic substrates. This objective comparison is supported by established principles of chemical reactivity and representative experimental data from analogous systems.
Understanding the Reactivity of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the C-Br bond, which is the site of oxidative addition to the palladium catalyst. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, positioning the bromo-substituent as a versatile and moderately reactive handle for synthetic transformations.
The electronic environment of the aromatic ring, shaped by the fluoro, methoxy, and carboxylic acid substituents, further modulates its reactivity. The electron-withdrawing nature of the fluorine and carboxylic acid groups can enhance the rate of oxidative addition, a key step in the catalytic cycle. Conversely, the electron-donating methoxy group can have a deactivating effect. The interplay of these electronic factors, along with the steric hindrance imposed by the ortho-fluoro and -methoxy groups, will influence the optimal reaction conditions and catalyst selection.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide an overview of the expected reactivity of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with comparative data extrapolated from closely related halo-aromatic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, a successful coupling is anticipated under standard palladium-catalyzed conditions. The electron-withdrawing substituents are expected to facilitate the oxidative addition step.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-methylbenzoic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 3-Bromobenzoic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90-100 | 12-24 | ~85 |
| 4-Bromobenzoic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | H₂O/MeOH | RT | 2 | >98[1] |
| 2-Bromobenzoic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | ~90 |
Note: The data presented is for analogous compounds and serves as a guideline. Optimization for this compound is necessary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.[2][3] The electron-rich nature of the aryl bromide due to the methoxy group might necessitate the use of specialized, bulky phosphine ligands to promote efficient coupling and prevent catalyst deactivation.[4]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-methoxyphenylacetonitrile | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | - | High |
| 4-Chlorotoluene | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu | Toluene | Reflux | 6 | 94[5] |
| Aryl Bromides (general) | PdCl₂(P(o-Tolyl)₃)₂ (1) | - | - | Toluene | 100 | 3 | High |
| Aryl Chlorides (general) | Pd₂(dba)₃ | P(t-Bu)₃ | NaOtBu | Dioxane | 80-110 | 12-24 | Moderate-High |
Note: The data presented is for analogous compounds and serves as a guideline. Optimization for this compound is necessary.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[4] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free protocols have been developed.[6] For electron-rich aryl bromides, careful optimization is often required to minimize side reactions like the homocoupling of the alkyne.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-2,1,3-benzothiadiazole | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 85 |
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Pd(OAc)₂ (3) | - | Et₃N | MeCN | 110 | - | High |
| Electron-rich Aryl Bromides | (AllylPdCl)₂ (1) | - | - | - | RT | - | Excellent |
| Aryl Bromides (general) | Pd(PPh₃)₄ | CuI | Amine | THF/Toluene | RT-80 | 3-12 | High |
Note: The data presented is for analogous compounds and serves as a guideline. Optimization for this compound is necessary.
Experimental Protocols
The following are detailed, representative protocols for the three major cross-coupling reactions, which can be adapted and optimized for this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 mixture, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the anhydrous toluene, followed by this compound and the amine.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous, degassed tetrahydrofuran (THF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the conceptualization of these synthetic transformations, the following diagrams illustrate a generalized experimental workflow and the catalytic cycle for a typical cross-coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The fundamental catalytic cycle for a generic cross-coupling reaction.
References
A Comparative Guide to the Structural Validation of Amide Derivatives of Brominated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of an Amide Synthesized from 4-Bromo-2-fluoro-3-methoxybenzoic Acid and a Structurally Related Alternative, Supported by Detailed Experimental Data.
In the landscape of medicinal chemistry and drug discovery, the synthesis and structural validation of novel compounds are paramount. Substituted benzoic acids, such as this compound, serve as versatile scaffolds for the generation of a diverse range of bioactive molecules.[1] This guide provides a detailed comparison of the structural validation of a representative amide synthesized from this compound, designated as Compound A , and a well-characterized, structurally similar alternative, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, designated as Compound B .
This comparison aims to furnish researchers with a practical framework for the structural elucidation of novel compounds, encompassing detailed experimental protocols, comparative spectroscopic and crystallographic data, and visual representations of the synthetic and analytical workflows.
Comparative Structural and Physicochemical Data
The following table summarizes the key structural and physicochemical properties of the parent benzoic acids and their respective amide derivatives, Compound A and Compound B.
| Property | This compound (Parent of A) | 4-Bromobenzoic Acid (Parent of B) | Compound A (Hypothetical) | Compound B (4-bromo-N-(3,5-dimethoxyphenyl)benzamide) |
| Molecular Formula | C₈H₆BrFO₃[1] | C₇H₅BrO₂ | C₁₅H₁₂BrFNO₃ | C₁₅H₁₃BrN₂O₃ |
| Molecular Weight | 249.03 g/mol [1] | 201.02 g/mol | 353.16 g/mol | 351.18 g/mol |
| Appearance | White crystalline powder[1] | White crystalline powder | Off-white solid | Yellow powder[2] |
| Melting Point (°C) | 158-162[1] | 252-254 | Not Determined | 139.3–143.1[2] |
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable techniques for the structural validation of newly synthesized compounds. The tables below present a comparison of the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Compound A and the experimental data for Compound B.
¹H Nuclear Magnetic Resonance (NMR) Data
| Compound A (Hypothetical, in CDCl₃) | Compound B (in DMSO-d₆)[2] |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| ~8.2 (s, 1H, -NH) | 11.734 (s, 1H, –NH–) |
| ~7.5 (d, 1H, Ar-H) | 8.928 (s, 1H, –NH–) |
| ~7.3 (t, 1H, Ar-H) | 8.455 (s, 1H, Ar–H) |
| ~7.1 (m, 5H, Ar-H) | 7.562 (d, J = 1.8 Hz, 1H, Ar–H) |
| ~3.9 (s, 3H, -OCH₃) | 7.555 (d, J = 2.4 Hz, 1H, Ar–H) |
| 7.456 (d, J = 2.4 Hz, 1H, Ar–H) | |
| 7.428 (t, J = 17.4 Hz, 1H, Ar–H) | |
| 7.140 (d, J = 1.8 Hz, 2H, Ar–H) | |
| 7.094 (s, 2H, Ar–H) | |
| 6.431 (s, 1H, Ar–H) | |
| 3.921 (s, 3H, –OCH₃) | |
| 3.845 (s, 6H, –OCH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound A (Hypothetical, in CDCl₃) | Compound B (in DMSO-d₆) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| ~164 (C=O) | 166.450 |
| ~160 (Ar-C) | 161.135 |
| ~153 (Ar-C) | 140.515 |
| ~138 (Ar-C) | 134.350 |
| ~130 (Ar-C) | 131.587 |
| ~128 (Ar-C) | 130.099 |
| ~125 (Ar-C) | 127.548 |
| ~122 (Ar-C) | 125.847 |
| ~115 (Ar-C) | 124.359 |
| ~62 (-OCH₃) | 99.700 |
| 97.149 | |
| 55.908 |
Mass Spectrometry (MS) Data
| Compound A (Hypothetical) | Compound B [2] |
| m/z | m/z |
| 353/355 [M+H]⁺ | 507.09 [M+Na]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the general protocols for the synthesis and structural characterization of the amide derivatives.
General Procedure for Amide Synthesis
The synthesis of benzamide derivatives is typically achieved through the coupling of a benzoic acid with an amine.[3]
-
Activation of Carboxylic Acid: To a solution of the corresponding benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq) are added. The mixture is stirred at room temperature for 30 minutes.
-
Amine Addition: The desired amine (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq) are added to the reaction mixture.
-
Reaction and Work-up: The reaction is stirred at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. The data is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺.
Single-Crystal X-ray Diffraction (Hypothetical for Compound A)
While experimental data for Compound A is not available, the following outlines the general procedure for obtaining single-crystal X-ray diffraction data, a definitive method for structural elucidation.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected using a monochromatic X-ray source.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to yield the final atomic coordinates and molecular geometry.
Visualizing Workflows and Pathways
Synthetic Workflow
The general synthetic pathway for the preparation of amide derivatives from substituted benzoic acids is illustrated below.
Caption: General workflow for the synthesis of amide derivatives.
Structural Validation Workflow
The logical flow for the structural validation of a newly synthesized compound is depicted in the following diagram.
Caption: Workflow for the structural validation of a synthesized compound.
References
- 1. Cas 194804-92-7,4-BROMO-2-FLUORO-3-METHOXY-BENZOIC ACID | lookchem [lookchem.com]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Spectroscopic Data of 4-Bromo-2-fluoro-3-methoxybenzoic Acid and Its Derivatives
This guide provides a detailed comparison of spectroscopic data for 4-Bromo-2-fluoro-3-methoxybenzoic acid and its related derivatives. It is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and differentiation of these substituted benzoic acid compounds. The inclusion of experimental data and protocols aims to support research and development in organic synthesis and medicinal chemistry.
Introduction
Substituted benzoic acids are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] this compound, with its unique combination of halogen and methoxy functional groups, serves as a versatile intermediate in creating diverse molecular structures with potential biological activity.[1] Accurate characterization of this and related molecules is paramount for ensuring the integrity of synthetic pathways and the quality of final products. This guide focuses on comparing the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data of the title compound with several of its structural analogs.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for this compound and selected derivatives. These comparisons highlight how substitutions on the benzoic acid ring lead to distinct spectroscopic signatures.
¹H NMR Spectral Data
The proton NMR spectra provide information on the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Aromatic Protons (ppm) | Methoxy Protons (-OCH₃) (ppm) | Carboxylic Acid Proton (-COOH) (ppm) |
| This compound | Data not explicitly available | Data not explicitly available | Data not explicitly available |
| 4-Bromo-2-fluorobenzoic acid | 7.89 (d), 7.82 (d), 8.10 (t)[2] | - | ~10.5[2] |
| 4-Fluoro-3-methoxybenzoic acid | 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H)[3] | 3.91 (s)[3] | Data not explicitly available |
| 3,5-Dibromo-4-methoxybenzoic acid | Expected as a singlet[4] | Expected as a singlet[4] | Data not explicitly available |
| 4-Methoxybenzoic acid | 7.93 (d), 7.04 (d)[5] | 3.84 (s)[5] | ~12.7 (in DMSO-d₆)[6] |
| 3-Bromo-4-methoxybenzoic acid | 8.1 (d), 7.9 (dd), 7.0 (d) | 3.9 (s) | Data not explicitly available |
¹³C NMR Spectral Data
The carbon-13 NMR spectra reveal the different carbon environments in the molecular skeleton.
| Compound | Carboxylic Acid Carbon (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (-OCH₃) (ppm) |
| This compound | Data not explicitly available | Data not explicitly available | Data not explicitly available |
| 4-Bromo-2-fluorobenzoic acid | 168.6, 168.5[2] | 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1[2] | - |
| 4-Fluorobenzoic acid | 166.85[7] | 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96[7] | - |
| 3,5-Dibromo-4-methoxybenzoic acid | ~165[8] | ~158, ~139, ~131, ~115[8] | ~61[8] |
| 4-Methoxybenzoic acid | 169.8[8] | 165.0, 132.8, 124.0, 114.6[8] | 55.9[8] |
| 3-Bromo-4-methoxybenzoic acid | 168.4[8] | 161.0, 135.7, 132.0, 125.4, 112.5, 112.1[8] | 57.0[8] |
Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and identifying structural motifs. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+2 peak.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₈H₆BrFO₃ | 249.03[9] | Predicted [M-H]⁻ at 246.94115[10] |
| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01[11] | 218, 220, 203[11] |
| 4-Fluoro-3-methoxybenzoic acid | C₈H₇FO₃ | 170.14[12] | 170, 153, 154, 99[12] |
| 3,5-Dibromo-4-methoxybenzoic acid | C₈H₆Br₂O₃ | 309.94[13] | 310 (M+), 295, 267, 188, 159[8] |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15[6] | 152 (M+), 135, 107, 92, 77[8] |
| 3-Bromo-4-methoxybenzoic acid | C₈H₇BrO₃ | 231.04[14] | 230/232 (M+), 213/215, 185, 157[8] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the benzoic acid derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]
-
Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized.[15]
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[15]
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically employed to simplify the spectrum. A greater number of scans is necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[15]
Mass Spectrometry (MS)
-
Sample Preparation : The sample is dissolved in a high-purity volatile solvent such as methanol or acetonitrile to a concentration of 1-10 µg/mL. The solution should be filtered to remove any particulate matter.[8]
-
Instrumentation : For these types of molecules, Electrospray Ionization (ESI) is a common soft ionization technique that typically allows for the observation of the molecular ion.[8] Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can also be used.[15]
-
Data Acquisition : The prepared sample solution is introduced into the mass spectrometer. In ESI, the analysis is often performed in negative ion mode ([M-H]⁻) for carboxylic acids. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-IR), the solid sample is placed directly onto the ATR crystal.[15]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[15]
-
Data Acquisition : A background spectrum is recorded first and subsequently subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[8] The final spectrum displays percent transmittance or absorbance as a function of wavenumber (cm⁻¹).[8]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a substituted benzoic acid.
Caption: Workflow for the synthesis and spectroscopic characterization of substituted benzoic acids.
References
- 1. Cas 194804-92-7,4-BROMO-2-FLUORO-3-METHOXY-BENZOIC ACID | lookchem [lookchem.com]
- 2. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Fluorobenzoic acid(456-22-4) 13C NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. PubChemLite - 4-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]
- 11. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 4-Bromo-2-fluoro-3-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of derivatives of 4-Bromo-2-fluoro-3-methoxybenzoic acid, a versatile scaffold in medicinal chemistry. While direct comparative studies on a wide range of derivatives of this specific acid are limited in publicly available literature, this document synthesizes data from structurally related compounds to offer insights into their potential as therapeutic agents, particularly in the realm of oncology. The inclusion of fluorine, bromine, and methoxy groups on the benzoic acid core provides a unique template for developing potent and selective inhibitors of key biological targets.[1][2]
I. Comparative Biological Activity
Derivatives of benzoic acid containing bromine and fluorine atoms have shown significant promise as anticancer agents. Their mechanism of action often involves the inhibition of crucial enzymes in cell signaling and DNA repair pathways, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases. The following tables summarize the biological activity of representative benzamide derivatives, which are structurally analogous to potential derivatives of this compound, highlighting their potential as PARP and kinase inhibitors.
Table 1: In Vitro PARP-1 Inhibitory Activity of Representative Benzamide Derivatives
| Compound ID | Core Structure | R Group | PARP-1 IC50 (nM) | Reference |
| Y17 | 4-Bromobenzamide | Complex Heterocycle | 0.61 | [3] |
| Y29 | 4-Bromobenzamide | Complex Heterocycle | 0.66 | [3] |
| Y31 | 4-Bromobenzamide | Complex Heterocycle | 0.41 | [3] |
| Y49 | 4-Bromobenzamide | Complex Heterocycle | 0.96 | [3] |
| Olaparib | Benzamide Derivative | Complex Heterocycle | 34 | [4] |
| Compound 8a | Pyridopyridazinone | Complex Heterocycle | 36 | [4] |
Table 2: In Vitro Kinase Inhibitory Activity of a Representative Benzamide Derivative (Compound C9)
| Kinase Target | Cell Line | Cancer Type | IC50 (µM) | Reference |
| FGFR1 | NCI-H520 | Non-Small Cell Lung Cancer | 1.36 ± 0.27 | [5] |
| FGFR1 | NCI-H1581 | Non-Small Cell Lung Cancer | 1.25 ± 0.23 | [5] |
| FGFR1 | NCI-H226 | Non-Small Cell Lung Cancer | 2.31 ± 0.41 | [5] |
| FGFR1 | NCI-H460 | Non-Small Cell Lung Cancer | 2.14 ± 0.36 | [5] |
| FGFR1 | NCI-H1703 | Non-Small Cell Lung Cancer | 1.85 ± 0.32 | [5] |
II. Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following are representative experimental protocols for the synthesis and biological evaluation of derivatives similar to those discussed.
A. General Synthesis of Benzamide Derivatives
A common method for synthesizing benzamide derivatives from this compound involves the activation of the carboxylic acid followed by reaction with a desired amine.
Materials:
-
This compound
-
Thionyl chloride or a coupling agent (e.g., HATU)
-
Appropriate amine
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., Triethylamine, DIPEA)
Procedure:
-
Acid Chloride Formation: To a solution of this compound in an anhydrous solvent, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent. To this solution, add the desired amine and a base. Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final benzamide derivative.
B. In Vitro PARP-1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a commercially available PARP assay kit or by following established literature protocols.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (substrate)
-
Synthesized inhibitor compounds
-
Assay buffer
-
Detection reagent (e.g., colorimetric or fluorescent)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, activated DNA, and the PARP-1 enzyme.
-
Add varying concentrations of the inhibitor compounds to the reaction mixture and incubate for a specified period.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the reaction at 37 °C for a defined time.
-
Stop the reaction and measure the amount of ADP-ribose produced using a suitable detection reagent and a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
C. Cell Viability (MTT) Assay
The cytotoxic effects of the synthesized compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Materials:
-
Cancer cell lines (e.g., NCI-H520, NCI-H1581)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
III. Visualizations
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for 4-Bromo-2-fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available and synthetically relevant alternatives to 4-Bromo-2-fluoro-3-methoxybenzoic acid. The selection of a building block in organic synthesis is a critical decision that can significantly impact reaction efficiency, cost, and the properties of the final product. This document aims to inform this decision-making process by presenting a data-driven comparison of key physicochemical properties and reactivity in common synthetic transformations.
Introduction to this compound and its Alternatives
This compound is a versatile reagent in medicinal chemistry and materials science, prized for its unique substitution pattern that allows for selective functionalization.[1][2] The bromine atom serves as a handle for cross-coupling reactions, while the fluorine and methoxy groups modulate the electronic properties and conformation of the molecule. However, depending on the specific synthetic goal, alternative reagents with different substitution patterns may offer advantages in terms of reactivity, availability, or cost. This guide focuses on a selection of structurally related brominated benzoic acids as viable alternatives.
Physicochemical Properties
The electronic and steric environment of the substituents on the benzoic acid ring directly influences its physical and chemical properties. The following table summarizes key physicochemical data for this compound and its selected alternatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 194804-92-7 | C₈H₆BrFO₃ | 249.03 | 168-170[2] |
| 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | C₇H₄BrFO₂ | 219.01 | 211-215[3] |
| 4-Bromo-3-fluorobenzoic acid | 153556-42-4 | C₇H₄BrFO₂ | 219.01 | 219-221[4] |
| 4-Bromo-2-methoxybenzoic acid | 72135-36-5 | C₈H₇BrO₃ | 231.04 | 155-159 |
| 3-Bromo-4-fluorobenzoic acid | 1007-16-5 | C₇H₄BrFO₂ | 219.01 | 225-227 |
Reactivity Comparison in Key Synthetic Transformations
The performance of these building blocks in common synthetic reactions is a critical factor in their selection. This section compares their expected reactivity in Suzuki-Miyaura coupling and amide bond formation, two of the most important transformations for this class of compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of aryl bromides in this reaction is influenced by both electronic and steric factors. In general, the carbon-bromine bond is weaker and more susceptible to oxidative addition to a palladium catalyst than a carbon-fluorine bond.[5][6]
General Reactivity Trend: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl >> F.[5]
| Reagent | Expected Reactivity in Suzuki Coupling | Rationale |
| This compound | High | The C-Br bond is the primary site of reaction. The electron-withdrawing fluorine and electron-donating methoxy group can influence the electronic density of the ring, but the C-Br bond remains highly reactive. |
| 4-Bromo-2-fluorobenzoic acid | High | Similar to the target compound, the C-Br bond is the reactive site. The ortho-fluorine may have a slight steric and electronic effect. |
| 4-Bromo-3-fluorobenzoic acid | High | The C-Br bond is readily activated. The fluorine at the meta position has a primarily inductive electron-withdrawing effect. |
| 4-Bromo-2-methoxybenzoic acid | High | The C-Br bond is the reactive center. The ortho-methoxy group may have some steric influence. |
| 3-Bromo-4-fluorobenzoic acid | High | The C-Br bond is the preferred site for oxidative addition. The para-fluorine exerts a strong inductive and weaker mesomeric effect. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reagents. The following sections provide representative procedures for Suzuki-Miyaura coupling and amide bond formation.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromobenzoic acid with an arylboronic acid.
Materials:
-
Bromobenzoic acid derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the bromobenzoic acid derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and solvent under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Amide Bond Formation
This protocol outlines a standard procedure for the formation of an amide bond between a benzoic acid derivative and an amine using a coupling agent.[7][8]
Materials:
-
Benzoic acid derivative (1.0 eq)
-
Amine (1.1 eq)
-
Coupling agent (e.g., HATU, 1.1 eq)
-
Base (e.g., DIPEA, 2.0 eq)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the benzoic acid derivative in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the base and the coupling agent to the solution and stir for 15-30 minutes at room temperature for pre-activation.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for amide bond formation.
Conclusion
The selection of an appropriate building block is a critical step in the design of efficient and successful synthetic routes. While this compound offers a unique combination of functional groups, several viable alternatives exist. This guide provides a comparative overview to assist researchers in making an informed decision based on the specific requirements of their synthetic targets. The provided data and protocols should serve as a valuable resource for the synthesis of complex molecules in drug discovery and materials science.
References
A Comparative Guide to 4-Bromo-2-fluoro-3-methoxybenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of versatile building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Bromo-2-fluoro-3-methoxybenzoic acid is a key intermediate, valued for its unique substitution pattern that provides multiple handles for synthetic diversification. This guide provides an objective comparison of this reagent with alternative substituted benzoic acids, focusing on its application in the synthesis of kinase inhibitors, with a particular emphasis on modulators of the Renal Outer Medullary Potassium (ROMK) channel, a target for novel diuretics.
Comparative Analysis of Synthetic Building Blocks
The utility of a synthetic intermediate is defined by its reactivity, the potential for diversification, and the efficiency of its incorporation into a target scaffold. This compound offers a strategic arrangement of functional groups: a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and fluorine and methoxy groups to modulate the electronic and pharmacokinetic properties of derivative compounds.[1]
Below is a comparison of this compound with other halogenated benzoic acid derivatives used in pharmaceutical synthesis.
| Property | This compound | 4-Bromo-2-fluorobenzoic acid | 3,5-Dibromo-4-methoxybenzoic acid |
| CAS Number | 194804-92-7[2] | 112704-79-7[3] | Not specified |
| Molecular Formula | C₈H₆BrFO₃[2] | C₇H₄BrFO₂ | C₈H₆Br₂O₃ |
| Molecular Weight | 249.03[2] | 219.01 | 313.93 |
| Key Synthetic Handles | Carboxylic Acid, Aryl Bromide, Aryl Fluoride, Methoxy Group | Carboxylic Acid, Aryl Bromide, Aryl Fluoride | Carboxylic Acid, 2x Aryl Bromide, Methoxy Group |
| Primary Application | Intermediate for pharmaceuticals (e.g., ROMK inhibitors) and agrochemicals.[1] | Intermediate for pharmaceuticals like Enzalutamide and Venclexta.[4] | Building block for kinase inhibitors via amide and ester derivatization.[5] |
| Noted Reactions | Amide bond formation, Palladium-catalyzed couplings. | Amidation, Palladium-catalyzed couplings.[4] | Amide coupling, Fischer esterification.[5] |
Performance in Synthesis: A Focus on ROMK Inhibitors
The Renal Outer Medullary Potassium (ROMK) channel is a critical regulator of salt and potassium homeostasis, making it a prime target for developing novel diuretics for hypertension and heart failure.[5][6][7] Small molecule inhibitors of ROMK, such as MK-7145, have shown promise in preclinical and clinical studies.[7][8] The synthesis of libraries of these inhibitors relies on the efficient coupling of diverse building blocks, where substituted benzoic acids play a central role.
While specific yield data for the synthesis of a single target molecule using all the compared intermediates is not available in the literature, we can infer performance from representative reaction protocols. The primary route for diversification involves the formation of an amide bond between the benzoic acid derivative and various amine moieties.
| Reaction Parameter | Starting Carboxylic Acid | Amine | Coupling Reagents | Solvent | Time | Yield (%) | Reference |
| Amide Coupling | 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DMF | 12 h | 85 | [8] |
| Amide Coupling | 4-Bromo-2-aminobenzoic acid | 3,5-Dimethoxyaniline | EDCI, HOBt | DMF | 12 h | 78 | [8] |
| Oxidation | 4-bromo-2-fluorobenzaldehyde | N/A (Oxidation to acid) | NaH₂PO₄, H₂O₂, NaClO₂ | Acetonitrile/Water | Overnight | 82 | [4] |
| Oxidation | 1-bromo-2-fluoro-4-methylbenzene | N/A (Oxidation to acid) | KMnO₄ | Pyridine/Water | 3 h | 73 | [4] |
The data indicates that high yields can be achieved for amide coupling reactions with various substituted bromobenzoic acids under standard conditions. The choice of building block allows chemists to strategically place functional groups to explore structure-activity relationships (SAR) for targets like ROMK. The unique 2-fluoro, 3-methoxy substitution pattern of the title compound can influence binding affinity and metabolic stability in the final drug candidate.
Visualizing Synthetic and Biological Pathways
To validate the utility of this compound, it is essential to visualize both the synthetic workflow it enables and the biological pathway its derivatives target.
Experimental Protocols
The following protocols are representative methodologies for the key amide coupling reaction, adapted from procedures for similar benzoic acid derivatives.[8][9]
Protocol 1: Amide Coupling using EDC/HOBt
This method is a standard procedure for coupling carboxylic acids with primary or secondary amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to minimize side reactions.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[8]
Protocol 2: Amide Coupling using HATU
This protocol utilizes the highly efficient uronium-based coupling reagent HATU, which is often preferred for sterically hindered or electronically deactivated substrates, leading to high yields and shorter reaction times.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Add HATU (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 15 minutes to 4 hours.
-
Monitor reaction progress via TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[10][11]
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its distinct substitution pattern provides a robust platform for generating diverse chemical libraries, particularly for kinase inhibitor programs targeting channels like ROMK. The experimental protocols outlined demonstrate reliable and high-yielding methods for its incorporation into lead compounds. When compared to other halogenated benzoic acids, its unique combination of functional groups offers medicinal chemists a strategic advantage in fine-tuning the properties of next-generation therapeutics.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-fluoro-3-methoxybenzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Bromo-2-fluoro-3-methoxybenzoic acid is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides a step-by-step guide for the safe handling and disposal of this halogenated organic compound. Adherence to these procedures will help mitigate risks and ensure that all waste is managed in a safe and responsible manner.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards and to use the appropriate Personal Protective Equipment (PPE).
Hazard Summary:
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, use a NIOSH-approved respirator. |
Spill Management and Cleanup Protocol
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain Spill: For solid spills, use dry cleanup procedures to avoid generating dust.[6][7] Do not add water.
-
Collect Waste: Carefully sweep or scoop the spilled material into a designated, labeled hazardous waste container.[3][7]
-
Decontaminate Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report Spill: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[8] Do not pour it down the drain or mix it with general laboratory trash.[1][8][9] The recommended method of disposal is incineration by a licensed hazardous waste disposal facility.[8][10]
Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[8][11]
-
Collect All Waste: This includes unused product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").[8]
-
Secure Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated, and secure waste accumulation area.
Disposal of Empty Containers: Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[8]
Decontamination Procedure:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in the "Halogenated Organic Waste" container.[8]
-
Dispose of Rinsed Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory waste, following institutional guidelines.
Arranging for Final Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[8]
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. web.mit.edu [web.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. uakron.edu [uakron.edu]
Personal protective equipment for handling 4-Bromo-2-fluoro-3-methoxybenzoic acid
Essential Safety and Handling Guide for 4-Bromo-2-fluoro-3-methoxybenzoic Acid
This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling halogenated aromatic compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][4]
-
Eye Irritation: Can cause serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2][4][5]
-
Harmful if Swallowed: May be harmful if ingested.[2]
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
1. Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to control airborne dust and vapors.[6]
-
Ventilation: Ensure adequate general laboratory ventilation.[1][2][5]
-
Eyewash Stations and Safety Showers: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]
2. Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a splash hazard.[2][6][7][8] | To protect eyes from dust particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9] Check manufacturer's compatibility data. Discard and replace if contaminated. | To prevent skin contact and absorption. |
| Body Protection | A buttoned, flame-resistant lab coat or chemical-resistant apron.[8] Long pants and closed-toe shoes are mandatory.[8] | To protect skin from accidental spills and contamination. |
| Respiratory | For operations that may generate significant dust, use a NIOSH-approved respirator with a particulate filter.[1][6] | To prevent inhalation of irritating dust. |
3. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][3][4][7]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing immediately and wash before reuse.[1][3][4]
4. Step-by-Step Handling Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational.
-
Weighing: Carefully weigh the required amount of this compound in the fume hood. Minimize the creation of dust.[1][2]
-
Dissolution: If preparing a solution, add the solid to the solvent slowly in the fume hood.
-
Reaction: Conduct all reactions within the fume hood.
-
Post-Handling: Tightly close the container of the chemical.[1][4][5] Decontaminate the work area.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and solutions, in a dedicated hazardous waste container.[10]
-
This container should be clearly labeled for "Halogenated Organic Waste."[10]
2. Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[10]
3. Disposal Method:
-
Do not dispose of this chemical down the drain or in the regular trash.[2][6][10]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. The primary method for disposal of halogenated organic waste is controlled incineration by a licensed hazardous waste disposal company.[2][10]
4. Empty Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.[10]
-
The rinsate must be collected and disposed of as halogenated organic waste.[10]
-
Once decontaminated, the container can be disposed of as non-hazardous waste, following institutional guidelines.[10]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1][2] For large spills, contact your institution's EHS office.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
